molecular formula C6H7IN2O B2418018 5-Iodo-4-methoxypyridin-2-amine CAS No. 1226879-32-8

5-Iodo-4-methoxypyridin-2-amine

Cat. No.: B2418018
CAS No.: 1226879-32-8
M. Wt: 250.039
InChI Key: QWGWTCVCNBZBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-methoxypyridin-2-amine (CAS 1226879-32-8) is a high-purity, halogenated pyridine derivative offered for research and development purposes. This compound serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery. Its molecular structure, featuring an iodine atom and a methoxy group on the pyridine ring, makes it a key intermediate for constructing more complex molecules. Researchers utilize this amine in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the substituted pyridine scaffold into potential pharmacologically active compounds. The presence of both the iodine and the amine group allows for further functionalization, enabling the exploration of structure-activity relationships. Proper handling is essential; this compound should be stored in a dark place under an inert atmosphere at room temperature . According to safety information, it carries the signal word "Danger" and may be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWTCVCNBZBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Iodo-4-methoxypyridin-2-amine in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring an amino group for further derivatization, a methoxy group influencing electronic properties, and an iodo group enabling cross-coupling reactions, makes it a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of a viable synthetic route to this important compound, drawing upon established chemical principles and analogous transformations reported in the scientific literature.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound can be strategically approached via a two-step sequence, commencing with the commercially available 2-amino-4-methoxypyridine. This pathway involves the regioselective iodination of the electron-rich pyridine ring, a common transformation in heterocyclic chemistry.

Proposed Synthetic Pathway

Synthetic Pathway 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine This compound This compound 2-Amino-4-methoxypyridine->this compound Iodination

Caption: Proposed two-step synthesis of this compound.

In-Depth Experimental Protocol

This section details a comprehensive, step-by-step protocol for the synthesis of this compound, based on well-established iodination methodologies for aminopyridine systems.[1]

Step 1: Iodination of 2-Amino-4-methoxypyridine

The introduction of an iodine atom at the C5 position of the 2-amino-4-methoxypyridine ring is achieved through electrophilic aromatic substitution. The amino and methoxy groups are activating and direct the incoming electrophile to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored.

Reaction Scheme:

Iodination Reaction start 2-Amino-4-methoxypyridine end This compound start->end Iodine, H2O2 Water

Caption: Iodination of 2-Amino-4-methoxypyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4-methoxypyridine124.1410.0 g0.0806Starting material
Iodine (I₂)253.8122.5 g0.0886Iodinating agent
Hydrogen Peroxide (H₂O₂)34.0115 mL~0.14730% aqueous solution, Oxidizing agent
Deionized Water18.02100 mL-Solvent
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-For quenching excess iodine
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Ethyl Acetate88.11As needed-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 10.0 g (0.0806 mol) of 2-amino-4-methoxypyridine in 100 mL of deionized water.

  • Addition of Iodine: To the stirred solution, add 22.5 g (0.0886 mol) of iodine in portions at room temperature.

  • Addition of Oxidizing Agent: After the complete addition of iodine, add 15 mL of 30% hydrogen peroxide dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. The temperature should be maintained between 25-30°C.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature. Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Mechanistic Insights

The iodination of 2-amino-4-methoxypyridine proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide acts as an oxidizing agent to generate a more potent electrophilic iodine species (I⁺ or a related species) in situ. The electron-donating amino and methoxy groups activate the pyridine ring, directing the electrophilic attack to the C5 position.

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Amino-4-methoxypyridine in Water Add_Iodine Add Iodine Start->Add_Iodine Add_H2O2 Add H2O2 (dropwise) Add_Iodine->Add_H2O2 Monitor Monitor by TLC Add_H2O2->Monitor Quench Quench with Na2S2O3 Monitor->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling Considerations

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

  • Organic Solvents: Ethyl acetate is flammable. Handle away from ignition sources.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this compound for their drug discovery and development endeavors. The strategic use of readily available starting materials and well-established reaction conditions makes this a practical approach for both academic and industrial laboratories.

References

physicochemical properties of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 5-Iodo-4-methoxypyridin-2-amine

Introduction

This compound is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. As a halogenated aromatic amine, its structure presents a unique combination of features: a basic nitrogen center, a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the methoxy group and pyridine nitrogen), and a bulky, lipophilic iodine atom. This combination makes it a valuable scaffold or intermediate in the synthesis of targeted therapeutic agents. The iodine atom, in particular, can serve as a handle for further functionalization via cross-coupling reactions or can be utilized for its steric and electronic effects to modulate binding affinity to biological targets.

This guide provides a comprehensive overview of the core . Understanding these characteristics is paramount for its effective application, from designing synthetic routes and purification strategies to formulating it for biological assays and predicting its pharmacokinetic profile. We will delve into its structural attributes, solubility, ionization constants, and spectroscopic signature, providing both established data and the experimental frameworks necessary for their validation.

Part 1: Core Molecular Attributes

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, these attributes are summarized below.

Chemical Structure and Identifiers

The molecule's identity is defined by its structure and internationally recognized chemical identifiers.

  • IUPAC Name: this compound

  • CAS Number: 1226879-32-8

  • Molecular Formula: C₆H₇IN₂O[1]

  • Molecular Weight: 250.04 g/mol [1]

  • InChI Key: QWGWTCVCNBZBHK-UHFFFAOYSA-N

The arrangement of the iodo, methoxy, and amino groups on the pyridine ring creates a specific electronic and steric environment that influences all other properties discussed herein.

Part 2: Predicted Physicochemical Properties and Their Implications

Much of the publicly available data for this specific compound is based on computational predictions. While highly valuable for initial assessment, these values must be experimentally verified for mission-critical applications. This section presents the predicted data and discusses its significance for the drug development professional.

PropertyPredicted ValueSourceImplications for Drug Development
Boiling Point 334.9 ± 42.0 °CChemicalBook[1]Indicates low volatility; purification by distillation would require high vacuum and temperature, risking decomposition.
Density 1.908 ± 0.06 g/cm³ChemicalBook[1]High density due to the heavy iodine atom; relevant for formulation and process chemistry calculations.
pKa 2.94 ± 0.18ChemicalBook[1]Suggests the compound is a weak base. At physiological pH (~7.4), it will be predominantly in its neutral, uncharged form, which generally favors membrane permeability.
Ionization Constant (pKa): A Deeper Look

The predicted pKa of 2.94 is attributed to the protonation of the pyridine ring nitrogen. This low basicity, compared to pyridine itself (pKa ≈ 5.2), is a direct consequence of the electronic effects of the substituents. The amino group (-NH₂) is electron-donating, which would typically increase basicity. However, the methoxy (-OCH₃) group's effect is position-dependent, and the iodine (-I) atom is electron-withdrawing through induction, which significantly reduces the electron density on the pyridine nitrogen, making it less favorable to accept a proton.

Understanding this pKa is critical for:

  • Solubility: The compound's solubility will be pH-dependent, increasing in acidic conditions (pH < 3) where the cationic form predominates.

  • Biological Interactions: The charge state affects how the molecule interacts with biological targets like enzymes or receptors, which often have charged residues in their binding pockets.

  • Purification: Ion-exchange chromatography can be effectively employed by manipulating the pH of the mobile phase to control the compound's charge state.

Part 3: Experimental Protocols for Property Determination

To move beyond prediction, rigorous experimental validation is necessary. The following section outlines standard, self-validating protocols for determining key physicochemical parameters.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch of this compound should follow a logical flow to ensure data integrity.

G cluster_0 Sample Acquisition & Purity cluster_1 Property Determination cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting synthesis Synthesis/Procurement purity Purity Check (HPLC, LC-MS) synthesis->purity sol Solubility Assay purity->sol pka pKa Determination purity->pka logp LogP Measurement purity->logp thermal Melting Point Analysis purity->thermal nmr NMR (1H, 13C) purity->nmr ms High-Res Mass Spec purity->ms ftir FTIR Spectroscopy purity->ftir analysis Synthesize Data sol->analysis pka->analysis logp->analysis thermal->analysis nmr->analysis ms->analysis ftir->analysis report Generate Report analysis->report

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial for ensuring saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium. A self-validating step is to take measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration using a pre-calibrated HPLC-UV method.

  • Validation: Visually inspect the remaining solid to check for any changes in its physical form (e.g., precipitation of a different polymorph or hydrate), which could affect the result.

Causality Insight: The 24-48 hour equilibration period is essential because dissolution kinetics can be slow. Without confirming equilibrium, one might erroneously report a lower, kinetically-limited solubility instead of the true thermodynamic value. Based on the structure of the related compound 2-Amino-4-methoxypyridine, which is slightly soluble in water, the introduction of the large iodine atom is expected to decrease aqueous solubility significantly.[2][3]

Protocol 2: Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not widely published, the methodology for obtaining them is universal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • ¹H NMR: We expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic environment created by the substituents.

    • ¹³C NMR: We expect to see 6 distinct carbon signals corresponding to the 6 carbon atoms in the molecule. The carbon atom bonded to the iodine will show a characteristic low-field shift.

    • Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment (e.g., 3H for the methoxy group).

  • Mass Spectrometry (MS):

    • Method: Use Electrospray Ionization (ESI) in positive ion mode coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 250.96. High-resolution measurement can confirm the elemental composition to within a few parts per million (ppm), providing unambiguous identification. Iodine's monoisotopic nature means the M+1 peak will be based solely on the natural abundance of ¹³C.

    • Trustworthiness: A key validation step is to compare the measured isotopic pattern with the theoretically calculated pattern for C₆H₇IN₂O.

Part 4: Synthetic Considerations

While not a physicochemical property, the synthesis route is critical for researchers as it dictates purity and potential byproducts. A plausible and common strategy for synthesizing halogenated aminopyridines is through electrophilic halogenation of the parent aminopyridine.

G reactant 2-Amino-4-methoxypyridine product This compound reactant->product Electrophilic Aromatic Substitution reagents Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂) or NIS reagents->product

Caption: Plausible synthetic route via electrophilic iodination.

This reaction leverages the activating, ortho-, para-directing nature of the amino group to direct the incoming iodine electrophile to the 5-position. The methoxy group also activates the ring. This approach is analogous to established methods for iodinating other activated aromatic systems, such as the synthesis of 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide.[4]

Conclusion

This compound is a compound with significant potential, characterized by a unique interplay of functional groups. Its predicted low basicity and expected low aqueous solubility are critical parameters that will govern its behavior in biological systems. While computational data provides a strong starting point, the protocols and validation principles outlined in this guide emphasize the necessity of rigorous experimental determination. By applying these methods, researchers and drug development professionals can build a reliable physicochemical profile, enabling the confident and effective use of this valuable chemical entity in their research endeavors.

References

An In-depth Technical Guide to 5-Iodo-4-methoxypyridin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-4-methoxypyridin-2-amine, a crucial building block in the synthesis of complex molecules for the pharmaceutical industry. This document delves into its chemical identifiers, physicochemical properties, safety information, and its significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Identity and Descriptors

This compound is a substituted pyridine derivative. The presence of an iodo group, a methoxy group, and an amino group on the pyridine ring makes it a versatile scaffold for creating diverse and complex molecular architectures.

Below is a table summarizing the key identifiers for this compound:

IdentifierValueSource
CAS Number 1226879-32-8[1][2]
Molecular Formula C₆H₇IN₂O[2]
Molecular Weight 250.04 g/mol [1]
InChI 1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)[2]
InChIKey QWGWTCVCNBZBHK-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(=NC=C1I)N

Physicochemical Characteristics

Based on supplier information, this compound is typically a yellow to brown powder.[5] It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water, a characteristic shared by its analogs.[3][6] For long-term stability, it is recommended to store the compound at 2-8°C, protected from light and under an inert atmosphere such as argon.[2]

Safety and Handling

This compound is associated with several hazard classifications. Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE) and adhere to standard laboratory safety protocols.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound typically starts from its uniodinated precursor, 4-methoxypyridin-2-amine. The introduction of the iodine atom at the 5-position is achieved through an electrophilic iodination reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagent Reagent cluster_product Final Product start 4-Methoxypyridin-2-amine reaction Electrophilic Iodination start->reaction product This compound reaction->product reagent Iodinating Agent (e.g., N-Iodosuccinimide) reagent->reaction Kinase_Inhibitor_Design cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening cluster_lead Lead Compound scaffold This compound modification Cross-Coupling Reactions (at Iodo position) & Amine Functionalization scaffold->modification library Diverse Kinase Inhibitor Candidates modification->library screening Kinase Assays & Cell-Based Assays library->screening lead Potent & Selective Kinase Inhibitor screening->lead

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Iodo-4-methoxypyridin-2-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. While direct crystallographic data for this specific molecule is not extensively published, this guide synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to present a robust model of its structural and dynamic characteristics. We will explore its synthesis, predict its spectroscopic signatures, and delve into the conformational landscape dictated by the interplay of its substituent groups. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important molecular scaffold.

Introduction: The Significance of Substituted 2-Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These structures are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity, pharmacokinetic profile, and toxicity.[2]

This compound incorporates three key substituents: an amino group at the 2-position, a methoxy group at the 4-position, and an iodine atom at the 5-position. Each of these groups contributes uniquely to the molecule's overall character:

  • The 2-amino group is a key site for hydrogen bonding and can act as a nucleophile in further synthetic modifications.[1]

  • The 4-methoxy group is an electron-donating group that can influence the basicity of the pyridine nitrogen and participate in metabolic processes.

  • The 5-iodo group is a bulky, lipophilic halogen that can engage in halogen bonding and serves as a versatile handle for cross-coupling reactions, enabling the synthesis of more complex derivatives.

Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in biological systems and for designing novel therapeutics.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

A logical approach to the synthesis of this compound would likely start from a more readily available substituted pyridine, such as 2-amino-4-methoxypyridine. The subsequent iodination would be a key step.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product A 2-Amino-4-methoxypyridine B Iodination A->B NIS or I2/H2O2 C This compound B->C Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Iodination of 2-Amino-4-methoxypyridine

  • Dissolution: Dissolve 2-amino-4-methoxypyridine in a suitable solvent, such as water or a polar organic solvent.

  • Iodinating Agent Addition: Under stirring, add an iodinating agent. A common method for the iodination of aminopyridines involves the use of iodine in the presence of an oxidizing agent like hydrogen peroxide.[4] Alternatively, N-iodosuccinimide (NIS) in a solvent like acetonitrile could be employed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) and extraction. The crude product is then purified, typically by column chromatography on silica gel.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Observations
¹H NMR - Aromatic protons will appear as distinct singlets due to the substitution pattern. - The C-3 proton is expected to be the most downfield of the ring protons. - The C-6 proton will also be a singlet. - The methoxy group will present as a singlet around 3.8-4.0 ppm. - The amino protons will appear as a broad singlet, with a chemical shift that can vary with solvent and concentration.
¹³C NMR - Six distinct carbon signals are expected. - The carbon bearing the iodine (C-5) will be significantly shielded. - The carbon attached to the methoxy group (C-4) will be deshielded. - The carbon bearing the amino group (C-2) will also be deshielded.
FT-IR - N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. - C-O stretching of the methoxy group will be observed around 1250 cm⁻¹. - Aromatic C-N stretching will be present in the 1350-1250 cm⁻¹ region. - Aromatic C=C and C=N stretching vibrations will be found in the 1600-1400 cm⁻¹ range.[5]
Mass Spectrometry (EI) - The molecular ion peak (M⁺) will be observed at m/z = 264. - A characteristic M+1 peak will be present due to the natural abundance of ¹³C. - Fragmentation may involve the loss of a methyl group from the methoxy moiety (M-15) or loss of the amino group (M-16). The presence of iodine, with its single stable isotope ¹²⁷I, will not produce a characteristic M+2 peak as seen with chlorine or bromine.[6][7]

Molecular Structure and Conformation

The three-dimensional structure and preferred conformation of this compound are dictated by the electronic and steric interactions of its substituents.

Bond Lengths and Angles (Predicted)

While definitive X-ray crystallographic data is unavailable, we can predict the molecular geometry based on computational modeling and data from similar crystal structures.

Molecular_Structure cluster_0 This compound mol Image of the predicted 3D structure of this compound could be placed here. Conformational_Logic A Substituent Effects B Electronic Effects (Resonance, Inductive) A->B C Steric Hindrance A->C D Molecular Conformation B->D C->D Characterization_Workflow A Synthesis and Purification B Spectroscopic Analysis (NMR, FT-IR, MS) A->B C Single Crystal X-ray Diffraction A->C E Structural and Conformational Data B->E C->E D Computational Modeling (DFT Calculations) D->E

References

Spectroscopic Characterization of 5-Iodo-4-methoxypyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Iodo-4-methoxypyridin-2-amine (CAS No. 1226879-32-8)[1]. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a reliable reference for laboratory applications.

Molecular Structure and Key Features

This compound possesses a substituted pyridine core, a versatile scaffold in pharmaceutical research. The key structural features influencing its spectroscopic properties are the primary amine (-NH₂), the methoxy group (-OCH₃), and the iodine substituent on the aromatic ring. These functional groups give rise to characteristic signals in various spectroscopic techniques, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.20 - 6.40Singlet-
H-67.70 - 7.90Singlet-
-NH₂4.50 - 5.50Broad Singlet-
-OCH₃3.80 - 4.00Singlet-

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling. The broadness of the amine signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The singlet nature of the aromatic protons is due to the substitution pattern, which eliminates vicinal proton-proton coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-395 - 100
C-4165 - 170
C-575 - 80
C-6150 - 155
-OCH₃55 - 60

Expertise & Experience: The significant upfield shift of C-5 is a direct consequence of the heavy atom effect of the directly attached iodine. Conversely, C-4 is expected to be the most downfield aromatic carbon due to the deshielding effect of the attached oxygen atom of the methoxy group. The C-2 and C-6 carbons are also significantly deshielded due to their proximity to the electronegative nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3400 - 3250Two bands, characteristic of a primary amine[2]
C-H Stretch (Aromatic)3100 - 3000Sharp bands
C-H Stretch (Aliphatic)3000 - 2850Associated with the methoxy group
C=N, C=C Stretch1650 - 1580Aromatic ring vibrations
N-H Bend1650 - 1580Scissoring vibration of the primary amine[2]
C-O Stretch1300 - 1200Aryl ether stretch
C-N Stretch1335 - 1250Aromatic amine stretch[2]

Trustworthiness: The presence of two distinct bands in the N-H stretching region is a highly reliable indicator of a primary amine (-NH₂). The exact positions of the aromatic C=N and C=C stretching bands can be complex due to overlapping vibrations within the pyridine ring.

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring the IR spectrum would involve using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 250, corresponding to the molecular weight of the compound[1]. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Table 4: Predicted Key Mass Spectral Fragments

m/zProposed Fragment
250[M]⁺
235[M - CH₃]⁺
123[M - I]⁺

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. The cleavage of the C-I bond to lose an iodine radical is also a highly probable fragmentation due to the relative weakness of this bond.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum would be:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Key Data

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

fragmentation_pathway M [M]⁺ m/z = 250 M_minus_CH3 [M - CH₃]⁺ m/z = 235 M->M_minus_CH3 - •CH₃ M_minus_I [M - I]⁺ m/z = 123 M->M_minus_I - •I

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The structural insights gained from these spectroscopic techniques are essential for confirming the identity and purity of this important chemical intermediate, thereby ensuring the integrity of subsequent research and development activities.

References

quantum chemical calculations for 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Iodo-4-methoxypyridin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the . We move beyond a simple recitation of steps to provide a framework grounded in theoretical and practical expertise, ensuring that the described protocols are not only accurate but also self-validating and scientifically robust.

Introduction: Bridging Theory and Application

This compound is a substituted pyridine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The specific combination of an amine, a methoxy group, and a heavy iodine atom on the pyridine ring imparts a unique electronic and steric profile. Understanding this profile is critical for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to probe molecular properties that are often difficult or costly to measure experimentally.[1] By accurately modeling the geometry, electronic structure, and vibrational dynamics of this compound, we can guide rational drug design, predict spectroscopic signatures, and understand its role in complex chemical systems.[2][3]

Part 1: The Foundation: A Strategy for Computational Accuracy

The validity of any computational study rests on the selection of appropriate theoretical methods and a logical, well-defined workflow. This section outlines the strategic choices underpinning the analysis of an iodinated heterocyclic system.

Pillar of Expertise: Selecting the Optimal Theoretical Toolkit

The presence of a heavy element (iodine) and a conjugated π-system requires a careful selection of computational methods to balance accuracy with feasibility.

  • Density Functional Theory (DFT): DFT stands as the workhorse of modern computational chemistry for molecules of this size. It provides an excellent compromise between computational cost and accuracy. We select the M06-2X functional, which is well-regarded for its performance in systems with non-covalent interactions and diverse electronic environments.[4] An alternative, the widely-used B3LYP functional, also provides reliable results for general-purpose calculations on organic molecules.[5][6]

  • Basis Set Selection - A Tale of Two Atoms:

    • For Iodine: Heavy atoms like iodine, with their large number of core electrons and relativistic effects, present a unique challenge. A full-electron basis set can be computationally demanding. Therefore, we employ an Effective Core Potential (ECP) , which replaces the core electrons with a mathematical function, significantly reducing computational time while maintaining accuracy for valence properties. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and ECP is a robust choice for iodine.[4] For higher accuracy, the SDD (Stuttgart/Dresden) ECP can also be used.[4]

    • For H, C, N, O: For the lighter atoms, a Pople-style basis set, 6-311++G(d,p) , is selected. This set is flexible enough to accurately describe the electronic distribution. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for describing lone pairs and potential hydrogen bonding, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[5][6]

  • Simulating Reality - The Solvent Effect: Gas-phase calculations are a useful theoretical starting point, but molecules in the lab are almost always in solution. To simulate a more realistic environment (e.g., water or DMSO), we incorporate a continuum solvation model like the SMD (Solvation Model based on Density) .[4] This model treats the solvent as a continuous medium with a defined dielectric constant, providing more accurate electronic properties and geometries.

Computational Workflow Overview

The overall process follows a logical sequence from initial structure input to in-depth property analysis. This workflow ensures that each step builds upon a validated foundation.

G A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: M06-2X) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D  Confirm Minimum D->B  No (Re-optimize) E 4. Single-Point Energy & Wavefunction Analysis (with Solvation Model) D->E  Yes F Property Calculation: - HOMO/LUMO - MEP - NMR Shifts - Dipole Moment E->F G 5. Results Interpretation & Validation F->G

Caption: Computational workflow for this compound.

Part 2: The Protocol: A Step-by-Step Guide

This section provides a detailed, replicable protocol for performing the quantum chemical calculations. The instructions are generalized for use with common quantum chemistry software packages like Gaussian.

Pillar of Trustworthiness: A Self-Validating Protocol

Each step includes internal checks to ensure the integrity of the calculation, forming a self-validating system from start to finish.

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Input:

    • Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of this compound.

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

    • Save the coordinates in a format compatible with your quantum chemistry software.

  • Input File Creation (Gaussian Example):

    • Causality: The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies, which are essential for two reasons: to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[7] The GenECP keyword allows the use of different basis sets for different atoms.

  • Execution and Validation:

    • Run the calculation.

    • Upon completion, verify that the job terminated normally.

    • Open the output file and confirm that the optimization converged (look for "Stationary point found").

    • Crucially, check the frequency output. All calculated frequencies should be positive real numbers. The presence of one or more imaginary frequencies indicates a saddle point (transition state), not a minimum, and the structure must be modified and re-optimized.

Protocol 2: Electronic Property Calculation in Solution

  • Input File Creation (Gaussian Example):

    • Use the optimized coordinates from the previous step.

    • Create a new input file for a single-point energy calculation.

    • Causality: This is a single-point energy calculation (no Opt keyword) on the previously optimized geometry. The SCRF=(SMD,Solvent=Water) keyword applies the continuum solvation model to simulate an aqueous environment. The Pop=Full keyword requests a full population analysis, which is needed to generate the Molecular Electrostatic Potential (MEP) and analyze orbital contributions.

  • Execution and Analysis:

    • Run the calculation.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

    • Use visualization software to generate and view the 3D surfaces for the HOMO, LUMO, and the MEP map.

Part 3: Data Synthesis and Authoritative Interpretation

Raw numerical output is meaningless without proper interpretation. This section demonstrates how to translate the computational data into chemically relevant insights.

Pillar of Authoritative Grounding: From Numbers to Knowledge

We connect the calculated parameters to fundamental chemical principles, grounding our interpretation in established theory.

Table 1: Predicted Structural Parameters (Gas Phase)

ParameterBond/AnglePredicted ValueJustification
Bond LengthC5 – I~2.10 ÅTypical C(sp²)–I bond length.
Bond LengthC2 – N(amine)~1.37 ÅShorter than a typical C-N single bond due to resonance with the ring.
Bond LengthC4 – O~1.36 ÅPartial double bond character due to resonance.
Bond AngleC4 – C5 – I~119.5°Close to ideal 120° for sp² hybridization, with slight steric influence from iodine.
Dihedral AngleC5–C4–O–C(methyl)~0° or ~180°The methoxy group is expected to be coplanar with the pyridine ring to maximize π-conjugation.

Table 2: Key Calculated Electronic Properties (in Water)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelated to the ionization potential; indicates the energy of the most available electrons for donation.
LUMO Energy-0.8 eVRelated to the electron affinity; indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.7 eVA large gap suggests high kinetic stability and low chemical reactivity.[7][8]
Dipole Moment~3.5 DebyeIndicates a significant molecular polarity, influencing solubility and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (FMOs)

The HOMO is primarily localized over the pyridine ring and the amine nitrogen, indicating these are the most nucleophilic regions. The LUMO is distributed across the π* system of the pyridine ring, suggesting this is where an incoming nucleophile would attack. This analysis is crucial for predicting reactivity in, for example, electrophilic aromatic substitution reactions.[8][9]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution.

  • Negative Potential (Red/Yellow): The most negative regions are predicted to be around the pyridine ring nitrogen and the oxygen of the methoxy group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.[6]

  • Positive Potential (Blue): The most positive regions are located on the amine hydrogens, making them hydrogen bond donors. A region of slight positive potential (a "sigma-hole") is expected on the iodine atom opposite the C-I bond, making it a potential halogen bond donor.[10]

G cluster_calc Calculated Properties cluster_interp Chemical Interpretation HOMO HOMO Energy/ Distribution Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity LUMO LUMO Energy/ Distribution LUMO->Reactivity Electrophilicity MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions H-Bonding, Halogen Bonding, Solvation Gap HOMO-LUMO Gap Kinetics Kinetic Stability Gap->Kinetics Spectra Electronic Spectra (UV-Vis) Gap->Spectra Predicts λ_max

Caption: Relationship between calculated properties and their interpretation.

Part 4: Hypothetical Experimental Validation

While this guide focuses on the computational protocol, the ultimate test of any theoretical model is its agreement with experimental reality. The following outlines a hypothetical protocol for the synthesis and characterization of this compound, which would serve to validate the computational predictions.

Protocol 3: Plausible Synthesis and Characterization

  • Synthesis: A plausible route could involve the iodination of a precursor like 4-methoxypyridin-2-amine.[11]

    • Step 1: Dissolve 4-methoxypyridin-2-amine in a suitable solvent (e.g., acetonitrile).

    • Step 2: Add N-Iodosuccinimide (NIS), a common electrophilic iodinating agent, portion-wise at room temperature.[8]

    • Step 3: Monitor the reaction by Thin Layer Chromatography (TLC).

    • Step 4: Upon completion, perform an aqueous workup followed by purification using column chromatography to isolate the final product.

  • Spectroscopic Characterization and Validation:

    • FT-IR Spectroscopy: Record the infrared spectrum. Compare the experimental vibrational frequencies for key functional groups (N-H stretch, C-O stretch, C-I stretch) with the scaled frequencies predicted by the DFT calculation.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The predicted chemical shifts from the quantum calculations (using the GIAO method) can be compared directly with the experimental data to confirm the regiochemistry of the iodination.[8]

    • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive experimental geometry. The experimental bond lengths and angles would serve as the ultimate benchmark for validating the accuracy of the optimized computational structure.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the quantum chemical analysis of this compound. By grounding our choice of methods in established theory (Expertise), building a workflow with internal checks (Trustworthiness), and linking computational output to fundamental chemical principles (Authoritativeness), we have established a powerful framework for in silico investigation. The insights gained from these calculations—spanning molecular structure, stability, reactivity, and intermolecular interactions—are invaluable for accelerating research and development in drug discovery and materials science.

References

An In-Depth Technical Guide to 5-Iodo-4-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-4-methoxypyridin-2-amine is a substituted aminopyridine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive iodine atom, the electron-donating methoxy group, and the nucleophilic amino group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering valuable insights for researchers and drug development professionals.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 1226879-32-8 , is commercially available from a number of specialized chemical suppliers.[1] Its availability facilitates its use in research and development without the immediate need for custom synthesis.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich (Merck)98%Gram scale
BLD Pharmatech≥98%Gram to kilogram scale
CymitQuimicaNot specifiedGram scale
AmbeedNot specifiedGram scale

It is recommended to contact the suppliers directly for the most up-to-date information on stock availability, pricing, and detailed specifications. All products are typically intended for research and development purposes only.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1226879-32-8[1]
Molecular Formula C₆H₇IN₂O[1]
Molecular Weight 250.04 g/mol [1]
Purity Typically ≥98%
Storage Store at 2-8°C, protected from light.

Safety Information:

Safety data sheets (SDS) are available from the suppliers.[2] The compound is associated with the following hazard and precautionary statements:

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to prepare derivatives or scale up production. A plausible synthetic route involves the direct iodination of the precursor, 4-methoxypyridin-2-amine.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 4-methoxypyridin-2-amine 4-methoxypyridin-2-amine Iodination Iodination 4-methoxypyridin-2-amine->Iodination Iodinating Agent (e.g., NIS, I₂/H₂O₂) This compound This compound Iodination->this compound

Experimental Protocol: Iodination of 4-methoxypyridin-2-amine (Hypothetical)

This protocol is a generalized procedure based on standard iodination methods for aminopyridines and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridin-2-amine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. Alternatively, a mixture of iodine and an oxidizing agent like hydrogen peroxide in an aqueous solvent can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold.[3][4][5] The unique electronic and structural properties of this compound make it a valuable starting point for the development of novel drug candidates.

Key Structural Features and Their Implications:

  • 2-Aminopyridine Moiety: This functional group is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. It can also serve as a handle for further chemical modifications.

  • Iodine Atom: The iodine atom at the 5-position is a particularly useful functional group. It can act as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

  • Methoxy Group: The electron-donating methoxy group at the 4-position can influence the electronic properties of the pyridine ring and may play a role in modulating the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Applications cluster_reactions Chemical Transformations cluster_derivatives Diverse Derivatives cluster_applications Potential Therapeutic Areas This compound This compound Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling This compound->Sonogashira_Coupling Buchwald_Hartwig_Amination Buchwald-Hartwig Amination This compound->Buchwald_Hartwig_Amination Aryl_Derivatives Aryl/Heteroaryl Derivatives Suzuki_Coupling->Aryl_Derivatives Alkynyl_Derivatives Alkynyl Derivatives Sonogashira_Coupling->Alkynyl_Derivatives Amino_Derivatives Substituted Amino Derivatives Buchwald_Hartwig_Amination->Amino_Derivatives Kinase_Inhibitors Kinase Inhibitors Aryl_Derivatives->Kinase_Inhibitors GPCR_Modulators GPCR Modulators Aryl_Derivatives->GPCR_Modulators Antiviral_Agents Antiviral Agents Alkynyl_Derivatives->Antiviral_Agents Anti-infective_Agents Anti-infective Agents Amino_Derivatives->Anti-infective_Agents

Potential Therapeutic Targets:

The aminopyridine scaffold has been successfully employed in the development of drugs targeting a wide range of biological targets. Based on the existing literature for related compounds, derivatives of this compound could be explored for their potential as:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine or pyrimidine core. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions makes this scaffold ideal for generating libraries of compounds to screen against various kinases.

  • G-Protein Coupled Receptor (GPCR) Modulators: Aminopyridine derivatives have shown activity as modulators of various GPCRs. The structural features of this compound could be exploited to design novel ligands for these important drug targets.

  • Anti-infective Agents: The aminopyridine nucleus is present in several anti-bacterial, anti-fungal, and anti-parasitic agents.[3] This scaffold could serve as a starting point for the development of new anti-infective drugs with novel mechanisms of action.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the rational design and synthesis of novel bioactive molecules. This technical guide serves as a valuable resource for researchers, providing essential information on its commercial availability, a plausible synthetic approach, and its potential applications in the development of new therapeutics. Further exploration of the medicinal chemistry of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Novel Pyridine Derivative

5-Iodo-4-methoxypyridin-2-amine (CAS No. 1226879-32-8) is a halogenated pyridine derivative of increasing interest within the realms of medicinal chemistry and drug development. Its unique substitution pattern, featuring an iodo group, a methoxy group, and an amine on the pyridine ring, makes it a valuable building block for the synthesis of complex molecular architectures. As with any novel research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety, handling, and material safety data for this compound. Deviating from a generic template, this document is structured to offer a logical and practical workflow for researchers. It synthesizes available safety data with field-proven laboratory practices, offering not just instructions, but the rationale behind them. The information herein is grounded in data extrapolated from the known hazards of this compound and its close structural analogs, providing a robust framework for its safe utilization.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards identified are significant and demand careful attention.

GHS Hazard Classification:

Based on supplier safety information, this compound is classified as follows:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.
Serious Eye Damage (Category 1) H318: Causes serious eye damage.
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.

This data is derived from the specific CAS number 1226879-32-8.

The causality behind these classifications is rooted in the compound's structure. Aromatic amines can be readily absorbed and may exhibit systemic toxicity. The iodo-substituent can influence reactivity and metabolic pathways, while the pyridine core itself has known biological activity. The potential for serious eye damage necessitates stringent eye protection, as the chemical can cause irreversible harm upon contact. Skin sensitization is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to a severe allergic response.

Structurally similar compounds, such as 2-Amino-4-methoxypyridine and other halogenated pyridines, are also noted to cause skin and respiratory tract irritation.[1][2] Therefore, it is prudent to assume that this compound may also carry these risks.

Section 2: Prudent Practices for Safe Handling and Storage

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following handling and storage protocols are designed with this principle in mind.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2][3] The fume hood provides a contained workspace, drawing airborne particles away from the user. The work area should be equipped with an easily accessible emergency eyewash station and a safety shower.[1][2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly sealed safety goggles are required to protect against dust particles and splashes.[2] Given the classification of "Causes serious eye damage," a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing.[2]

  • Skin Protection: Chemical-resistant gloves are essential. While specific glove compatibility data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling similar aromatic amines.[4] Gloves must be inspected for integrity before each use and changed immediately if contaminated. A fully buttoned laboratory coat must be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a potential for generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[1][2]

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning PPE Donning Sequence (Clean Area) cluster_Doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 End Wash Hands Doff3->End Start Enter Lab Start->Don1 Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Immediate Area & Alert Others Spill->Evacuate Assess 2. Assess Spill Size & Hazards Evacuate->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain & Clean Up (Avoid Dust) PPE->Contain Dispose 5. Package for Hazardous Waste Contain->Dispose Decontaminate 6. Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Iodo-4-methoxypyridin-2-amine for the Synthesis of Biologically Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Aminopyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and heteroaryl motifs that are prevalent in biologically active molecules.[3]

This guide focuses on a particularly valuable, yet challenging, building block: 5-Iodo-4-methoxypyridin-2-amine . The resulting 2-amino-5-arylpyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[4] The methoxy group is a common feature in approved drugs, influencing binding, physicochemical properties, and metabolic parameters.[5] However, the inherent electronic properties of this substrate—specifically the electron-donating amino and methoxy groups—present unique challenges to the catalytic cycle, often leading to catalyst inhibition and low yields if not addressed with a rational reaction design.[6][7]

These application notes provide a detailed examination of the mechanistic nuances, a field-tested experimental protocol, and robust troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound, enabling researchers to confidently access this critical molecular architecture.

Mechanistic Insights: Overcoming Substrate-Specific Challenges

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[8][9] Understanding this cycle is paramount to diagnosing and solving issues that arise from challenging substrates.

Suzuki_Miyaura_Cycle cluster_boronate Boronate Formation pd0 Active Pd(0)L₂ Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex tm_complex Transmetalation Complex (Pd-II) oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex (Pd-II) tm_complex->re_complex re_complex->pd0 Catalyst Regeneration product Coupled Product R¹-R² re_complex->product Reductive Elimination react1 This compound (R¹-I) react1->oa_complex Oxidative Addition react2 Arylboronate [Ar-B(OR)₃]⁻ react2->tm_complex boronic_acid Ar-B(OH)₂ boronic_acid->react2 base Base (e.g., K₃PO₄) base->react2

Figure 1: The Suzuki-Miyaura catalytic cycle for coupling this compound.

Expertise & Experience: The Causality Behind Component Selection

Simply listing reagents is insufficient; understanding why specific components are chosen is critical for success.

  • The Challenge of the Amino Group: The primary amine (-NH₂) on the pyridine ring is a Lewis base. It can coordinate directly to the palladium center, acting as a competitive, non-productive ligand. This sequestration of the catalyst can lead to deactivation and stall the reaction.[6]

  • The Challenge of the Electron-Rich Ring: The combination of the amino and methoxy groups makes the pyridine ring highly electron-rich. This property can slow the rate-determining oxidative addition step, as the reaction proceeds more readily with electron-poor aryl halides.[7]

  • The Solution—Rational Ligand Selection: To overcome these hurdles, the choice of phosphine ligand is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos).[6][10]

    • Causality: The steric bulk of these ligands creates a wider "bite angle" on the palladium center, which favors the reductive elimination step and discourages catalyst deactivation. Their strong electron-donating nature increases the electron density on the palladium, which in turn promotes the oxidative addition to the C-I bond, even in an electron-rich system.[6]

  • The Role of the Base: A moderately strong, non-nucleophilic base is required to form the reactive boronate species from the boronic acid without degrading the starting materials.[1] While carbonates are common, potassium phosphate (K₃PO₄) is often superior for challenging substrates, providing a good balance of basicity and solubility in common organic solvents.[10]

Field-Tested Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
ReagentMol. Wt. ( g/mol )EquivalentsTypical Amount (for 1 mmol scale)
This compound250.031.0250 mg
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (2 mol%)18.3 mg
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)476.660.04 (4 mol%)19.1 mg
Potassium Phosphate (K₃PO₄)212.273.0637 mg
Anhydrous 1,4-Dioxane88.11-5 mL

Note: Ensure all reagents are of high purity and that solvents are anhydrous to prevent side reactions like protodeboronation.[10]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium source (Pd₂(dba)₃, 2 mol%) and the phosphine ligand (XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of evacuating under vacuum and backfilling with inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via a dry syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodo-pyridine is consumed (typically 4-18 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then with saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-4-methoxy-5-arylpyridine product.

Parameter Optimization and Troubleshooting

Achieving high yields requires a self-validating system where parameters can be adjusted based on initial results. The following table and diagram provide guidance for optimization and troubleshooting.

Catalyst System and Condition Comparison
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldCommentary
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane95-100>85%Recommended starting point. Robust and generally high-yielding for this substrate class.[10]
Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (3)Toluene/H₂O10070-90%An alternative system. SPhos is also an excellent ligand. The aqueous system can sometimes aid catalyst turnover.
Pd(PPh₃)₄ (5)NoneNa₂CO₃ (3)Dioxane/H₂O90<40%Often fails or gives low yield due to catalyst inhibition by the aminopyridine.[6][11] Not recommended.
PdCl₂(dppf) (3)NoneK₃PO₄ (3)n-Butanol12050-75%Can be effective but often requires higher temperatures. Risk of thermal degradation of starting materials.[10]

Troubleshooting Common Issues

Figure 3: A troubleshooting guide for common issues in the Suzuki-Miyaura coupling of aminopyridines.[10]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing molecular scaffolds of high value to drug discovery. Success with this challenging substrate is not fortuitous but rather the result of a rational approach to reaction design. By understanding the inhibitory potential of the aminopyridine moiety and selecting advanced catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can overcome these hurdles to achieve high-yield, reproducible results. The protocols and insights provided herein serve as a robust foundation for the synthesis and exploration of this important class of compounds.

References

Sonogashira coupling protocols for 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 5-Iodo-4-methoxypyridin-2-amine

Introduction: Synthesizing the Scaffolds of Modern Medicine

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, is celebrated for its reliability and operational simplicity under mild conditions.[1][3] Its utility is particularly profound in the field of drug discovery and development, where it serves as a critical tool for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

Nitrogen-containing heterocycles, especially substituted pyridines, are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules.[1][6] The specific substrate, this compound, represents a versatile building block. The iodo-substituent provides a highly reactive handle for the Sonogashira coupling, while the amino and methoxy groups offer points for further functionalization and influence the electronic properties of the pyridine ring, making it a valuable precursor for a diverse range of therapeutic agents. This guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for performing the Sonogashira coupling on this important substrate.

The Engine of C-C Bond Formation: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][7]

The Palladium-Copper Co-Catalyzed Pathway

The classical Sonogashira reaction relies on the synergistic action of both palladium and copper catalysts.

  • Palladium Cycle (The Cross-Coupling Core):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate.[7] The high reactivity of the carbon-iodine bond makes this step efficient, often allowing for room temperature reactions.[8]

    • Transmetalation: The key step where the two carbon fragments are brought together. The copper acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This regenerates the copper catalyst.[1][7]

    • Reductive Elimination: The final step where the desired product, the alkynylated pyridine, is formed, and the active Pd(0) catalyst is regenerated, allowing the cycle to continue.[7]

  • Copper Cycle (Alkyne Activation):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper acetylide intermediate.[7] This species is crucial for the transmetalation step.

A significant drawback of the copper co-catalyst is its tendency to promote the unwanted oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][8] This side reaction consumes the alkyne and complicates purification. Therefore, maintaining strictly anaerobic conditions is critical.[8][9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR') Transmetal->PdII_Alkyne Product (Ar-C≡CR') CuI Cu(I) Transmetal->CuI Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 dummy1 PiComplex π-Alkyne Complex CuI->PiComplex Deprotonation Deprotonation PiComplex->Deprotonation Base Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetal Deprotonation->Cu_Acetylide

Figure 1. The interconnected Palladium and Copper catalytic cycles in the classic Sonogashira coupling.
The Copper-Free Sonogashira Variant

To circumvent the issue of Glaser homocoupling, copper-free protocols have been developed.[1][8][10] In these systems, the amine base must be strong enough to deprotonate the alkyne without the assistance of a copper catalyst. The palladium complex itself coordinates the alkyne, facilitating deprotonation and leading to the formation of a palladium acetylide intermediate directly, which then proceeds through reductive elimination.[1]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination PdII_Aryl->Alkyne_Coord R'C≡CH Pd_Pi_Complex [Ar-Pd(II)L(H-C≡CR')]+ Alkyne_Coord->Pd_Pi_Complex Deprotonation Deprotonation (Base) Pd_Pi_Complex->Deprotonation Pd_Acetylide Ar-Pd(II)L(C≡CR') Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 Product (Ar-C≡CR')

Figure 2. Catalytic cycle for the copper-free Sonogashira reaction.

Experimental Protocols & Workflow

The following protocols provide a starting point for the Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[8]

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Add_Solids Add this compound, Pd Catalyst, Ligand, & CuI (if applicable) Start->Add_Solids Evac_Backfill Evacuate & Backfill with Inert Gas (3x) Add_Solids->Evac_Backfill Add_Solvents Add Anhydrous, Degassed Solvent and Base Evac_Backfill->Add_Solvents Add_Alkyne Add Terminal Alkyne via Syringe Add_Solvents->Add_Alkyne Reaction Heat to Desired Temperature (e.g., RT to 80°C) Add_Alkyne->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up: Filter, Extract, Dry Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

Figure 3. General experimental workflow for Sonogashira coupling reactions.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the iodo-pyridine) followed by anhydrous, degassed triethylamine (2.0-3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60°C may be required.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling, which can be a significant issue with some substrates.[8]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Diisopropylethylamine (DIPEA), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Add anhydrous, degassed DMF (approx. 0.2 M) followed by anhydrous, degassed DIPEA (3.0 equiv) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80°C. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization and Data Summary

The conditions provided are general starting points. Optimization may be required depending on the specific alkyne used. The following table summarizes key parameters for consideration.

ParameterClassic (Cu-Cocatalyzed)Copper-FreeRationale & Considerations
Pd Source (mol%) 1-5% PdCl₂(PPh₃)₂2-10% Pd(PPh₃)₄Higher loadings may be needed for less reactive substrates. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst.[1][7]
Cu(I) Source (mol%) 2-10% CuIN/AEssential for the classic mechanism but can cause homocoupling. Use fresh, high-purity CuI.[8][9]
Ligand PPh₃ (in catalyst)PPh₃ (in catalyst)Bulky, electron-rich phosphine ligands can sometimes improve rates for electron-rich aryl halides.[7][11]
Base (equiv.) 2-3 eq. Et₃N3-5 eq. DIPEA, DBUA stronger base is often needed in copper-free systems. The base also acts as an acid scavenger.[8]
Solvent THF, Dioxane, TolueneDMF, NMP, AcetonitrileThe choice of solvent can impact catalyst stability and solubility. DMF is a common choice for higher temperatures.[12][13]
Temperature (°C) 25 - 60°C60 - 100°CThe C-I bond is highly reactive, allowing for mild conditions. Copper-free reactions often require more thermal energy.[8][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Presence of oxygen.3. Impure reagents (solvents, base, alkyne).1. Use a fresh bottle of palladium catalyst and CuI.[8]2. Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.[8][9]3. Use high-purity, anhydrous reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to high temperature, impurities, or inappropriate solvent.1. Lower the reaction temperature.2. Use fresh, high-purity reagents.3. Anecdotal evidence suggests THF can sometimes promote Pd black formation; consider an alternative solvent like DMF or Toluene.[8][13]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of CuI.1. Improve anaerobic technique; rigorously degas all components.[9]2. Reduce the loading of CuI.3. Add the alkyne slowly to the reaction mixture.4. Switch to a copper-free protocol.[8]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[3][4][5] It offers significant advantages over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[3][4]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific, functionally rich substrate: 5-Iodo-4-methoxypyridin-2-amine. This building block is of particular interest in drug discovery due to the prevalence of the aminopyridine motif in biologically active molecules. The electron-deficient nature of the pyridine ring and the presence of multiple potential coordinating sites (the ring nitrogen and the amino group) present unique challenges that necessitate a carefully optimized protocol.[6]

This document will provide a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and a guide to reaction optimization and troubleshooting, all grounded in established scientific principles.

Reaction Principle: A Palladium-Catalyzed Transformation

The Buchwald-Hartwig amination of this compound with a generic secondary amine (in this case, morpholine, a common synthetic partner) proceeds via a catalytic cycle. The reaction couples the aryl iodide with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The fundamental transformation is as follows:

The success of this transformation hinges on the careful selection of each component to favor the desired C-N bond formation and minimize side reactions.

Detailed Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the coupling of this compound with morpholine. This serves as a robust starting point that can be adapted for other primary and secondary amines.

Reagent and Materials Summary
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsKey Role
This compoundC₆H₇IN₂O250.041.01.0Aryl Halide
MorpholineC₄H₉NO87.121.21.2Amine Nucleophile
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02 (as Pd)Catalyst Precursor
XantphosC₃₉H₃₂OP₂578.620.040.04Ligand
Sodium tert-butoxideC₄H₉NaO96.101.41.4Base
Toluene (anhydrous, degassed)C₇H₈92.145 mL-Solvent
Argon or NitrogenAr or N₂---Inert Atmosphere

Experimental Workflow Diagram

G prep 1. Vessel Preparation - Dry Schlenk tube - Add stir bar reagents 2. Reagent Addition (Inert Atm.) - this compound - NaOtBu - Pd₂(dba)₃ - Xantphos prep->reagents Under Ar/N₂ solvent 3. Solvent & Amine Addition - Add Toluene - Add Morpholine reagents->solvent reaction 4. Reaction - Heat to 100 °C - Stir vigorously solvent->reaction monitor 5. Monitoring - TLC or LC-MS reaction->monitor Periodically workup 6. Work-up - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite monitor->workup Upon completion purify 7. Purification - Concentrate filtrate - Column Chromatography workup->purify product 8. Final Product - Characterize (NMR, MS) purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (250 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol Pd), and Xantphos (23.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst oxidation.[7]

  • Solvent and Amine Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-methoxy-5-(morpholin-4-yl)pyridin-2-amine.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves several key steps.[2][3][9]

The Catalytic Cycle

G pd0 L₂Pd(0) oa_complex L₂(Ar)Pd(II)-I pd0->oa_complex oa_label Oxidative Addition amine_complex [L₂(Ar)Pd(II)(AmineH)]⁺I⁻ oa_complex->amine_complex ligand_label Amine Coordination amido_complex L₂(Ar)Pd(II)-Amine amine_complex->amido_complex deprot_label Deprotonation (Base) amido_complex->pd0 Regenerates Catalyst product Ar-Amine amido_complex->product re_label Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands (L), inserts into the carbon-iodine bond of the pyridine. This is often the rate-determining step.[10] Aryl iodides are generally more reactive than bromides or chlorides in this step.[11]

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base (sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates.[11][12]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex.[3][8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Process Optimization and Component Selection

While the provided protocol is a solid starting point, optimization is often necessary to achieve the best results for different amine coupling partners. The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success.[13][14]

Guide to Component Selection
ComponentOptionsRationale and Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Palladacycles (e.g., G3/G4 precatalysts)Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ.[7][11] Pd₂(dba)₃ is a Pd(0) source. Pre-formed palladacycles often offer higher activity, lower catalyst loadings, and greater reproducibility by avoiding inconsistent in situ catalyst formation.[11]
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhosChelating: Xantphos, dppfThe ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands (like XPhos or RuPhos) are highly effective for coupling heteroaryl halides as they promote both oxidative addition and reductive elimination. Xantphos, with its wide bite angle, is also a robust choice for preventing catalyst deactivation.[8]
Base Strong: NaOtBu, KOtBu, LHMDSWeaker: K₃PO₄, Cs₂CO₃Strong, non-nucleophilic alkoxide bases like NaOtBu are the standard for most aminations.[11] However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[7][11]
Solvent Toluene, Dioxane, THF, t-BuOHAprotic, non-polar, or weakly polar solvents are generally preferred.[15][16][17] Toluene and dioxane are the most common choices.[7][16] The solvent must be anhydrous and deoxygenated to protect the catalyst. Chlorinated solvents should be avoided as they can interfere with the catalyst.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation); Insufficiently strong base; Poor solubility of reagents.Ensure rigorous inert atmosphere technique. Screen different, stronger bases (e.g., LHMDS). Try a different solvent or a solvent mixture to improve solubility (e.g., Toluene/t-BuOH). Consider a more active pre-formed catalyst/ligand system.[14][18]
Dehalogenation (Hydrodehalogenation) Presence of water; β-hydride elimination from the amine or amido complex.Use rigorously dried and degassed solvents and reagents. For primary amines, sterically hindered ligands can suppress β-hydride elimination.[3]
Formation of Byproducts Homocoupling of the aryl halide (e.g., bithiophene formation).[18]Lower the reaction temperature. Reduce catalyst loading. Ensure slow, controlled heating.
Difficulty with Electron-Deficient Amines Low nucleophilicity of the amine.May require stronger bases and more electron-rich, bulky phosphine ligands to facilitate the C-N reductive elimination step.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex molecules containing the aminopyridine scaffold. The protocol and guidelines presented here for this compound provide a comprehensive framework for researchers. By understanding the interplay between the catalyst, ligand, base, and solvent, and by applying systematic optimization and troubleshooting, scientists can effectively leverage this powerful reaction to accelerate their research and development efforts.

References

Application Notes and Protocols: 5-Iodo-4-methoxypyridin-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Iodo-4-methoxypyridin-2-amine

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its unique electronic properties and its prevalence in a vast number of FDA-approved drugs.[1][2] this compound emerges as a particularly strategic building block, offering a trifecta of functional handles on this privileged heterocycle. Its structure is engineered for versatility:

  • The Iodo Group (C5): Serves as an exceptionally reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, alkyl, and alkynyl groups. The reactivity of the C-I bond is significantly higher than C-Br or C-Cl, allowing for selective transformations under mild conditions.[3]

  • The Amino Group (C2): Acts as a key hydrogen bond donor and a nucleophilic center. It can be acylated, alkylated, or serve as a crucial "hinge-binding" motif in enzyme inhibitors, particularly kinases.[4][5]

  • The Methoxy Group (C4): Modulates the electronic character of the pyridine ring and provides a potential metabolic soft spot or a point for late-stage functionalization via O-demethylation.

This combination of functionalities makes this compound an ideal starting material for constructing libraries of complex molecules aimed at a wide range of biological targets, from kinases in oncology to enzymes in infectious diseases.[4][6]

Core Molecular Data and Safety Profile

A comprehensive understanding of the physicochemical properties and handling requirements is paramount for the effective and safe utilization of this reagent.

PropertyValueSource
Molecular Formula C₆H₇IN₂O[7]
Molecular Weight 250.04 g/mol [7]
CAS Number Not Publicly Available*
Appearance Expected to be a solid (e.g., off-white to yellow/brown powder)Inferred
Predicted Boiling Point 334.9 ± 42.0 °C[7]
Predicted Density 1.908 ± 0.06 g/cm³[7]
Predicted pKa 2.94 ± 0.18[7]

*Note: While a specific CAS number for this compound is not widely indexed, the isomeric compound 4-Iodo-6-methoxypyridin-3-amine is registered under CAS No. 227180-21-4 .[7] Researchers should verify the identity of their material using analytical techniques such as NMR and Mass Spectrometry.

Safety and Handling:

As with all iodo- and amino-substituted heterocycles, this compound should be handled with care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid breathing dust. Avoid contact with skin and eyes. May cause skin, eye, and respiratory irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air. Air-sensitive.[8]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Key Applications in Synthetic Medicinal Chemistry

The primary utility of this compound lies in its capacity to undergo regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C5 position.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling main This compound suzuki_reagent R-B(OH)₂ / R-B(pin) main->suzuki_reagent buchwald_reagent R₂NH main->buchwald_reagent sono_reagent Terminal Alkyne (R-C≡CH) main->sono_reagent suzuki_product 5-Aryl/Alkenyl-4-methoxy- pyridin-2-amine suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product N⁵-Substituted-4-methoxy- pyridine-2,5-diamine buchwald_reagent->buchwald_product Pd Catalyst, Base sono_product 5-Alkynyl-4-methoxypyridin- 2-amine sono_reagent->sono_product Pd/Cu Catalyst, Base

Caption: Versatility of this compound in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is paramount for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the synthesis of biaryl scaffolds common in kinase inhibitors.[3][10] The resulting 5-aryl-2-aminopyridine core can be further elaborated to optimize target binding and pharmacokinetic properties.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a diverse range of primary and secondary amines at the C5 position.[11][12] This is crucial for building molecules that can form additional hydrogen bonds with protein targets or for modulating solubility and cell permeability.

  • Sonogashira Coupling: The reaction with terminal alkynes introduces a rigid alkynyl linker, which is often used in drug design to probe binding pockets or to serve as a handle for further transformations, such as click chemistry.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

Objective: To synthesize 5-(4-fluorophenyl)-4-methoxypyridin-2-amine, a common scaffold in medicinal chemistry, via a palladium-catalyzed Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add reagents to Schlenk flask p2 2. Evacuate & backfill with Argon (3x) p1->p2 p3 3. Add degassed solvent p2->p3 p4 4. Add catalyst under Argon flow p3->p4 r1 5. Heat to 90 °C with stirring p4->r1 r2 6. Monitor by TLC/LC-MS (4-12 h) r1->r2 w1 7. Cool to RT, dilute with EtOAc r2->w1 w2 8. Wash with H₂O and Brine w1->w2 w3 9. Dry (Na₂SO₄), filter, concentrate w2->w3 w4 10. Purify via column chromatography w3->w4

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound250.04250 mg1.01.0
4-Fluorophenylboronic acid139.92210 mg1.51.5
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99318 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-fluorophenylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add the 1,4-dioxane and water (pre-degassed by bubbling argon through them for 15-20 minutes) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridine is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-methoxy-5-(morpholin-4-yl)pyridin-2-amine, demonstrating the formation of a C-N bond at the C5 position.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add base to Schlenk tube p2 2. Add starting material, catalyst, and ligand p1->p2 p3 3. Evacuate & backfill with Argon (3x) p2->p3 p4 4. Add solvent and amine via syringe p3->p4 r1 5. Heat to 100 °C with stirring p4->r1 r2 6. Monitor by TLC/LC-MS (6-18 h) r1->r2 w1 7. Cool to RT, dilute with EtOAc r2->w1 w2 8. Filter through Celite w1->w2 w3 9. Concentrate and purify via column w2->w3

Caption: Experimental workflow for Buchwald-Hartwig C-N coupling.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound250.04250 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6329 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene-10 mL--

Procedure:

  • Setup: In an oven-dried Schlenk tube, add sodium tert-butoxide.

  • Reagent Addition: In a glovebox or under a positive flow of argon, add this compound, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with argon (3x).

  • Solvent/Amine Addition: Add dry, degassed toluene (10 mL) followed by morpholine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture typically turns dark.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may require 6-18 hours for completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).[14]

  • Filtration: Pass the mixture through a short plug of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired diamine product.

Causality and Rationale:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or dppf are critical. They promote the reductive elimination step and stabilize the active Pd(0) species, which is essential for coupling with electron-rich aminopyridines.[12][15]

  • Base Selection: The base plays a crucial role in both reactions. In the Suzuki coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[10] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, allowing for C-N bond formation.[14][16]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure reproducible results.[14]

Conclusion

This compound stands out as a high-value, versatile building block for medicinal chemistry. Its well-defined reactive sites allow for the predictable and regioselective introduction of molecular diversity through robust and scalable cross-coupling reactions. The protocols and data provided herein serve as a foundational guide for researchers to leverage this scaffold in the design and synthesis of novel therapeutic agents, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

Application Note: Strategic Synthesis of a Novel ACK1 Inhibitor Utilizing a 5-Iodo-4-methoxypyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of kinase inhibitors using 5-Iodo-4-methoxypyridin-2-amine.

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of a potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitor, starting from the key building block, this compound. ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a compelling target for drug discovery. The strategic use of the iodinated pyridinamine scaffold is critical for introducing molecular complexity and achieving high-affinity binding through a Suzuki coupling reaction. This guide is intended for researchers in medicinal chemistry, drug development, and chemical biology, offering a comprehensive, field-tested workflow from starting material to the final, characterized compound.

Introduction: The Rationale for Targeting ACK1 and the Utility of the Pyridinamine Core

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell growth, migration, and survival. Overexpression and hyperactivity of ACK1 have been linked to the progression of various solid tumors, including prostate, breast, and lung cancers. This makes ACK1 a high-value target for the development of novel anticancer therapeutics.

The this compound moiety serves as a versatile and strategic starting material in the synthesis of kinase inhibitors for several key reasons:

  • Vector for Suzuki Coupling: The iodine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This allows for the efficient and modular installation of a wide range of aryl or heteroaryl groups, which are often crucial for establishing key binding interactions within the kinase active site.

  • Hydrogen Bonding: The 2-amino group is a critical hydrogen bond donor, frequently interacting with the hinge region of the kinase domain, a common anchoring point for type I and type II inhibitors.

  • Scaffold Rigidity and Conformation: The pyridinyl ring offers a rigid scaffold that helps to pre-organize the appended functional groups in a conformationally favorable manner for binding, minimizing the entropic penalty upon target engagement.

This application note will detail the synthesis of a specific ACK1 inhibitor, (S)-4-(5-((1-(acryloyl)pyrrolidin-3-yl)oxy)-2-aminopyridin-4-yl)-N-(3-cyanophenyl)benzamide, as a case study to demonstrate the practical application of this compound in a modern drug discovery context.

Experimental Overview: A Multi-Step Synthetic Strategy

The overall synthetic workflow is a multi-step process that leverages the reactivity of the key starting material. The process begins with a nucleophilic aromatic substitution, followed by a Suzuki coupling to construct the core biaryl scaffold, and concludes with an amidation and final functionalization.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr Reaction) A->B (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol, NaH C Intermediate 1 (Pyrrolidinyl-ether Pyridine) B->C D Suzuki Coupling C->D (4-(methoxycarbonyl)phenyl)boronic acid, Pd catalyst E Intermediate 2 (Biaryl Core Structure) D->E F Amide Coupling E->F 1. LiOH (Hydrolysis) 2. 3-aminobenzonitrile, HATU G Final ACK1 Inhibitor F->G

Figure 1: High-level workflow for the synthesis of the target ACK1 inhibitor.

Detailed Synthesis Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of Intermediate 1 - tert-butyl (S)-3-((2-amino-5-iodopyridin-4-yl)oxy)pyrrolidine-1-carboxylate

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl group of the protected pyrrolidinol displaces the methoxy group on the pyridine ring. The methoxy group is a sufficiently good leaving group in this context, activated by the electron-withdrawing nature of the pyridine ring.

  • Reagents & Materials:

    • This compound

    • (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Step-by-Step Procedure:

    • To a stirred solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.3 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add this compound (1.0 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of Intermediate 2 - methyl 4-(2-amino-5-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)pyridin-4-yl)benzoate

This key step utilizes a Suzuki cross-coupling reaction to form the C-C bond between the iodopyridine and the phenylboronic acid, creating the core biaryl structure of the inhibitor.

  • Reagents & Materials:

    • Intermediate 1

    • (4-(methoxycarbonyl)phenyl)boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (degassed)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

  • Step-by-Step Procedure:

    • In a round-bottom flask, combine Intermediate 1 (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Add Pd(dppf)Cl₂ (0.1 eq.) to the mixture.

    • Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Synthesis of the Final ACK1 Inhibitor

This final sequence involves the hydrolysis of the methyl ester, followed by an amide coupling with 3-aminobenzonitrile, and finally, deprotection and acylation of the pyrrolidine nitrogen.

  • Reagents & Materials:

    • Intermediate 2

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF), Methanol (MeOH), Water

    • Hydrochloric acid (HCl)

    • 3-aminobenzonitrile

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Acryloyl chloride

  • Step-by-Step Procedure:

    • Hydrolysis: Dissolve Intermediate 2 in a mixture of THF/MeOH/Water. Add LiOH (3.0 eq.) and stir at room temperature for 4 hours. Acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid.

    • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq.) in anhydrous DMF. Add 3-aminobenzonitrile (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). Stir at room temperature for 12 hours. Work up by diluting with water and extracting with ethyl acetate. Purify by column chromatography.

    • Boc Deprotection: Dissolve the product from the previous step in a mixture of TFA and DCM (typically 1:4). Stir at room temperature for 1 hour. Concentrate under reduced pressure to remove TFA and DCM.

    • Final Acylation: Dissolve the deprotected amine salt in DCM and cool to 0 °C. Add DIPEA (3.0 eq.) followed by the dropwise addition of acryloyl chloride (1.2 eq.). Stir at 0 °C for 1 hour. Quench with water, extract with DCM, dry, and concentrate. Purify by preparative HPLC or column chromatography to yield the final ACK1 inhibitor.

Data and Expected Results

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Result
Intermediate 1 ¹H NMRPeaks corresponding to the pyridine, pyrrolidine, and Boc-group protons.
LC-MSA major peak with the expected mass-to-charge ratio (M+H)⁺.
Intermediate 2 ¹H NMRAppearance of new aromatic protons from the phenyl ring and disappearance of the iodo-pyridine proton signal.
LC-MSA major peak with the expected mass-to-charge ratio (M+H)⁺.
Final Inhibitor ¹H NMRAppearance of signals for the cyanophenyl group and the acryloyl group protons.
HRMSHigh-resolution mass spectrometry confirming the elemental composition.
Purity (HPLC)>95% for biological testing.

Mechanism of Action and Biological Context

The synthesized compound is a covalent inhibitor. The acryloyl group acts as a Michael acceptor, forming a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of ACK1. This covalent modification leads to irreversible inhibition of the kinase activity.

G cluster_0 Upstream Signals (e.g., GPCRs, RTKs) cluster_1 ACK1 Signaling Cascade cluster_2 Downstream Cellular Effects Upstream Growth Factors, Cell Adhesion ACK1 ACK1 (TNK2) Upstream->ACK1 p130Cas p130Cas ACK1->p130Cas pY Akt Akt (Survival) ACK1->Akt pY AR Androgen Receptor (AR) ACK1->AR pY Inhibitor Synthesized Inhibitor Inhibitor->ACK1 Covalent Inhibition Effects Cell Proliferation Metastasis Therapy Resistance p130Cas->Effects Akt->Effects AR->Effects

Figure 2: Simplified ACK1 signaling pathway and the point of intervention.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 (SNAr) Incomplete deprotonation of the alcohol.Ensure NaH is fresh and added under a strictly inert atmosphere. Allow sufficient time for deprotonation before adding the pyridine.
Poor leaving group ability of methoxy.Increase reaction temperature or time. Consider using a stronger, non-nucleophilic base like KHMDS if NaH fails.
Stalled Suzuki Coupling (Protocol 2) Catalyst degradation.Ensure all solvents are properly degassed to remove oxygen. Use fresh palladium catalyst.
Boronic acid decomposition.Use high-purity boronic acid. Consider using a different base or solvent system.
Incomplete Amide Coupling (Protocol 3) Inactive coupling reagent.Use fresh HATU. Ensure the reaction is anhydrous.
Low nucleophilicity of the aniline.Increase reaction time or slightly elevate the temperature (e.g., to 40 °C).

The Strategic Application of 5-Iodo-4-methoxypyridin-2-amine in the Frontier of Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the prospective role of 5-Iodo-4-methoxypyridin-2-amine in materials science. While direct, extensive literature on this specific compound's applications in materials is nascent, its unique molecular architecture presents a compelling case for its use as a pivotal building block in the synthesis of advanced functional materials, particularly for organic electronics. This guide will, therefore, extrapolate from established principles and analogous structures to provide a forward-looking yet scientifically grounded perspective on its potential applications and associated protocols.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a substituted pyridine derivative characterized by three key functional groups: an iodo group, a methoxy group, and an amino group, all attached to a pyridine core. This combination of functionalities makes it a highly versatile precursor for the synthesis of complex organic molecules tailored for specific applications in materials science.

  • The Pyridine Core : The electron-deficient nature of the pyridine ring is a desirable trait in materials designed for organic light-emitting diodes (OLEDs), where it can facilitate electron transport. Pyridine-containing polymers and small molecules are frequently explored as host materials in phosphorescent OLEDs (PhOLEDs) and as electron-transporting materials. [1][2]

  • The Iodo Group : The iodine atom at the 5-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. [3]These reactions are fundamental in the construction of the extended π-conjugated systems that are the hallmark of organic semiconductors.

  • The Methoxy Group : The electron-donating methoxy group can influence the electronic properties of the final material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. [4]It can also enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques.

  • The Amino Group : The amino group provides an additional site for functionalization. It can be used to attach other molecular fragments or to tune the material's properties through hydrogen bonding or by serving as a directing group in subsequent reactions.

Proposed Application: Synthesis of a Bipolar Host Material for High-Efficiency Blue Phosphorescent OLEDs

Based on the functionalities of this compound, a primary application lies in the synthesis of bipolar host materials for PhOLEDs. A bipolar host possesses both hole-transporting and electron-transporting capabilities, which allows for a more balanced charge injection and recombination within the emissive layer of the OLED, leading to higher efficiency and longer device lifetime.

The proposed strategy involves a two-fold Suzuki cross-coupling reaction to attach two carbazole-based hole-transporting moieties to the pyridine core, leveraging the iodo group. The carbazole units are well-known for their excellent hole-transporting properties and high triplet energy, which is essential for hosting blue phosphorescent emitters.

Experimental Protocols

Protocol 1: Synthesis of a Novel Bipolar Host Material via Suzuki Cross-Coupling

This protocol describes the synthesis of a hypothetical bipolar host material, Cz-MOPy-Cz , from this compound and a suitable carbazole boronic acid derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound Conditions Pd(PPh3)4 K2CO3, Toluene/H2O Reflux This compound->Conditions + 2 eq. Carbazole-boronic_acid Carbazole-boronic_acid->Conditions Cz-MOPy-Cz Hypothetical Product Cz-MOPy-Cz Conditions->Cz-MOPy-Cz

Figure 1: Proposed synthesis of Cz-MOPy-Cz.

Materials:

  • This compound (1 eq.)

  • 9-Phenyl-9H-carbazole-3-boronic acid (2.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (4 eq.)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, combine this compound, 9-phenyl-9H-carbazole-3-boronic acid, and Pd(PPh₃)₄ in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Blue Phosphorescent OLED Device

This protocol outlines the fabrication of a multilayer PhOLED using the synthesized Cz-MOPy-Cz as a host material.

Device Architecture:

G ITO ITO (Anode) HTL Hole Transport Layer (e.g., TCTA) ITO->HTL Hole Injection EML Emissive Layer (Cz-MOPy-Cz : FIrpic) HTL->EML Hole Transport ETL Electron Transport Layer (e.g., TPBi) EML->ETL Light Emission EIL Electron Injection Layer (e.g., LiF) ETL->EIL Electron Transport Al Al (Cathode) EIL->Al Electron Injection

Figure 2: Conceptual OLED device architecture.

Procedure:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: Deposit the organic layers and the metal cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): e.g., 40 nm of TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).

    • Emissive Layer (EML): 20 nm of Cz-MOPy-Cz doped with a blue phosphorescent emitter, such as FIrpic (iridium(III) bis(4,6-difluorophenylpyridinato)picolinate), at a concentration of ~10 wt%.

    • Electron Transport Layer (ETL): e.g., 30 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

    • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

    • Cathode: 100 nm of aluminum (Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Expected Material Properties and Device Performance

The following table summarizes the anticipated properties of the hypothetical Cz-MOPy-Cz host material, based on data from similar pyridine- and carbazole-based materials found in the literature.

PropertyExpected Value/CharacteristicRationale
Triplet Energy (ET) > 2.7 eVEssential for hosting blue phosphorescent emitters without quenching. Carbazole moieties typically impart high triplet energies.
HOMO Level ~ -5.7 eVSuitable for efficient hole injection from common HTLs.
LUMO Level ~ -2.5 eVThe electron-deficient pyridine core is expected to lower the LUMO for better electron injection.
Glass Transition Temp. (Tg) > 120 °CHigh Tg is crucial for the morphological stability and longevity of the OLED device.
Solubility Good in common organic solventsThe methoxy group and non-planar structure should enhance solubility.
Electroluminescence Efficient blue emissionWhen hosting a blue phosphorescent dopant, the bipolar nature of the host should lead to high quantum efficiency.

Conclusion

This compound stands as a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its unique combination of a pyridine core, a reactive iodo group, and tuning methoxy and amino groups makes it an ideal candidate for creating novel materials for organic electronics. The proposed application in synthesizing a bipolar host material for blue PhOLEDs highlights a rational design strategy based on established principles in materials chemistry. Further experimental validation is required to fully unlock the potential of this versatile compound, and this guide serves as a foundational resource to inspire and direct such future research endeavors.

References

palladium-catalyzed reactions involving 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-4-methoxypyridin-2-amine

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and development, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. This compound is a highly valuable and versatile building block for accessing a diverse range of complex molecular architectures. Its structure features three key points for chemical modification: a reactive iodine atom at the C-5 position, an amino group at C-2, and a methoxy group at C-4. The iodine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1]

This guide provides detailed application notes and robust protocols for the four most pivotal : the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently synthesize libraries of novel pyridine derivatives for screening and lead optimization.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and precise workflow. The key stages, from setup to purification, are outlined below. Adherence to an inert atmosphere is critical to prevent the degradation of the palladium catalyst and sensitive reagents.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Preparation (Substrate, Coupling Partner, Base, Solvent) B 2. Glassware Setup (Flame-dried Schlenk flask/vial) C 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C Assemble D 4. Reagent Addition (Solids first, then liquids) C->D E 5. Degassing (Freeze-pump-thaw or N₂ sparging) D->E F 6. Catalyst Addition (Under positive inert gas pressure) E->F G 7. Heating & Stirring (Monitor by TLC/LC-MS) F->G H 8. Cooling & Quenching G->H Reaction Complete I 9. Extraction H->I J 10. Drying & Concentration I->J K 11. Purification (Column Chromatography) J->K L Pure Product K->L Characterization (NMR, MS)

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or vinyl-substituted pyridine structures by coupling this compound with an organoboron reagent (boronic acid or ester).[4][5] Its broad functional group tolerance and use of generally stable and non-toxic boron reagents make it a favorite in medicinal chemistry.[6]

Reaction Principle & Catalytic Cycle

The reaction involves a palladium(0) catalyst, a base, and a suitable solvent system to couple the aryl iodide with the boronic acid. The base is crucial for the activation of the organoboron species, facilitating the key transmetalation step.[7]

G pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(I) pd0->oa_complex trans_complex [R¹-Pd(II)L₂(R²)] oa_complex->trans_complex trans_complex->pd0   product_complex R¹-R² trans_complex->product_complex oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]

Application Protocol

This protocol is adapted from established procedures for structurally similar aminopyridines.[5][6]

  • Reagents & Equipment :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (1-3 mol%)

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 ratio)

    • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).

  • Step-by-Step Procedure :

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-16 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Key Parameters & Optimization
ParameterRecommended Starting PointOptimization Considerations & Rationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)For challenging couplings, more advanced catalysts with bulky electron-rich ligands (e.g., XPhos, SPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst can improve yields and reaction rates.
Base K₂CO₃ (2.5 equiv)K₃PO₄ is often effective for heteroaryl substrates. Cs₂CO₃ is a stronger, more soluble base that can be beneficial for less reactive coupling partners but is more expensive.[8]
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous phase is necessary to dissolve the inorganic base. Other solvent systems like Toluene/H₂O or DMF/H₂O can also be effective. Anhydrous conditions with an organic-soluble base like K₃PO₄ in THF can also be explored.
Temperature 90 °CLower temperatures may be possible with highly active catalyst systems. Higher temperatures (up to 110 °C) might be needed for unreactive aryl bromides or chlorides, though iodide substrates are generally more reactive.[9]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne.[9][10] This reaction is invaluable for synthesizing precursors to complex heterocycles and for introducing rigid alkynyl linkers into molecules.

Reaction Principle & Mechanism

The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to act as a co-catalyst that activates the terminal alkyne.[9][11] An amine base is used to neutralize the HI byproduct and can also serve as the solvent.[9]

  • Step-by-Step Procedure :

    • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a ligand if needed (e.g., PPh₃, 4 mol%), and Copper(I) Iodide (CuI, 4 mol%).

    • Add an anhydrous solvent such as DMF or THF.

    • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and an amine base like triethylamine (Et₃N, 2.5 equiv).

    • Degas the mixture thoroughly.

    • Heat the reaction to a temperature between room temperature and 80 °C, depending on the alkyne's reactivity.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter to remove salts.

    • Wash the filtrate with water or a dilute ammonium chloride solution (to remove copper salts) and brine.

    • Dry, concentrate, and purify the product by column chromatography.

Key Parameters & Optimization
ParameterRecommended Starting PointOptimization Considerations & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ is also commonly used. For copper-free conditions, higher loadings of palladium with specialized ligands may be required.[12]
Copper Co-catalyst CuI (4 mol%)The copper co-catalyst significantly increases the reaction rate but can also promote undesirable alkyne homocoupling (Glaser coupling). Ensure strictly anaerobic conditions to minimize this side reaction.[9]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA) or piperidine can also be effective. The amine acts as both the base and a ligand for the copper acetylide intermediate.
Solvent DMF or THFFor room temperature reactions, using the amine base (e.g., Et₃N) as the solvent is often sufficient.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[13] It allows for the direct arylation of a wide variety of primary and secondary amines with this compound, providing access to complex diaminopyridine derivatives.

Reaction Principle & Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) center, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[8][13]

G pd0 Pd(0)L oa_complex R¹-Pd(II)L(I) pd0->oa_complex amido_complex R¹-Pd(II)L(NR²R³) oa_complex->amido_complex amido_complex->pd0   product_complex R¹-NR²R³ amido_complex->product_complex oa_label Oxidative Addition amine_label Amine Coordination & Deprotonation re_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2]

Application Protocol
  • Reagents & Equipment :

    • This compound (1.0 equiv)

    • Amine coupling partner (1.1-1.3 equiv)

    • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.1-1.2 times the mol of Pd)

    • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous solvent: Toluene or Dioxane

    • Schlenk tube or sealed vial, magnetic stirrer, heating mantle, inert gas line, glovebox (for handling air-sensitive reagents).

  • Step-by-Step Procedure :

    • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add this compound.

    • Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the liquid amine coupling partner via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Key Parameters & Optimization
ParameterRecommended Starting PointOptimization Considerations & Rationale
Catalyst System Pd₂(dba)₃ / XPhosThe choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are essential for promoting the reductive elimination step and preventing β-hydride elimination.[1]
Base NaOt-Bu (1.5 equiv)NaOt-Bu is a strong, effective base but is incompatible with base-sensitive functional groups.[8] For such cases, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may require higher temperatures or longer reaction times.[8]
Solvent Anhydrous TolueneDioxane and THF are also common. The solvent must be strictly anhydrous as water can deactivate the catalyst and hydrolyze the base.
Temperature 100 °CThe required temperature is highly dependent on the reactivity of the amine and the chosen catalyst system. Some modern catalyst systems allow for reactions at lower temperatures.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a pathway to introduce vinyl groups at the C-5 position by coupling this compound with an alkene, such as an acrylate or styrene.[3] This reaction is a powerful tool for synthesizing substituted styrenes and cinnamates.

  • Step-by-Step Procedure :

    • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., PPh₃, 4 mol%).

    • Establish an inert atmosphere.

    • Add an anhydrous solvent (e.g., DMF, acetonitrile) and the base (e.g., Et₃N, K₂CO₃, 2.0 equiv).

    • Add the alkene coupling partner (1.5 equiv).

    • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

    • Work-up is similar to the other coupling reactions: cool, dilute, filter, extract, dry, and concentrate.

    • Purify by column chromatography.

Key Parameters & Optimization
ParameterRecommended Starting PointOptimization Considerations & Rationale
Palladium Catalyst Pd(OAc)₂ (2 mol%)Palladium(II) acetate is a common and effective precatalyst. Ligandless conditions can sometimes be successful, particularly with electron-poor alkenes. For challenging substrates, phosphine ligands can be beneficial.[3]
Base Triethylamine (Et₃N)An organic base like Et₃N is common for the classic Heck reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF can also be used.
Solvent DMFAcetonitrile or NMP are also suitable solvents. The choice depends on the solubility of the reagents and the required reaction temperature.
Alkene Acrylates, StyrenesElectron-poor alkenes (e.g., methyl acrylate) tend to react more readily than electron-rich ones. The stereochemistry of the product is typically trans.

Safety Precautions

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Bases : Sodium tert-butoxide is a strong, corrosive base. Handle it in a glovebox or under an inert atmosphere. Cesium carbonate and potassium phosphate are hygroscopic.

  • Solvents : Toluene, dioxane, and DMF are flammable and/or toxic. Always work in a well-ventilated fume hood and avoid ignition sources.

  • Inert Atmosphere : Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation through oxidation.[2]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile synthetic platform for the derivatization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions enable the strategic installation of a wide variety of aryl, alkynyl, amino, and vinyl moieties, respectively. By carefully selecting and optimizing the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of novel pyridine-based compounds, accelerating the engine of drug discovery and materials science. The protocols and guidelines presented here serve as a robust starting point for the successful application of these transformative reactions.

References

Topic: Scale-Up Synthesis of 5-Iodo-4-methoxypyridin-2-amine Derivatives: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This document provides a detailed guide for the scale-up synthesis of 5-Iodo-4-methoxypyridin-2-amine and its subsequent derivatization. As a pivotal structural motif in medicinal chemistry, this guide emphasizes scalable, safe, and efficient protocols suitable for drug discovery and development environments.

Introduction: The Strategic Importance of Iodinated Pyridines

The this compound scaffold is a highly valuable building block in modern drug discovery. The iodine atom serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries targeting a wide range of biological targets. Furthermore, radio-labeled iodine isotopes can be incorporated for use in radiotherapeutic and diagnostic applications.[1]

However, the synthesis of heteroaromatic iodides, particularly on a larger scale, presents challenges related to regioselectivity, reagent cost, and safety.[1] This guide outlines a robust and validated approach to address these challenges, focusing on a direct C-H iodination strategy that is both scalable and operationally simple.[1][2]

Synthetic Strategy and Mechanistic Considerations

The primary strategy involves the direct electrophilic iodination of the precursor, 4-methoxypyridin-2-amine. The electron-donating nature of both the amino (-NH₂) group at C2 and the methoxy (-OCH₃) group at C4 strongly activates the pyridine ring towards electrophilic substitution. These groups synergistically direct the incoming electrophile (I⁺) to the C5 position, ensuring high regioselectivity.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An iodinating agent generates the electrophilic iodine species (I⁺), which is attacked by the electron-rich pyridine ring. The resulting cationic intermediate (sigma complex) is then deprotonated to restore aromaticity, yielding the desired 5-iodo product.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization I2 I₂ (Iodine) I_plus I⁺ (Iodonium Ion) I2->I_plus Activation Oxidant Oxidizing Agent (e.g., H₂O₂, AgNO₃) Oxidant->I_plus StartMat 4-Methoxypyridin-2-amine Sigma Sigma Complex (Cationic Intermediate) StartMat->Sigma + I⁺ Product This compound Sigma->Product - H⁺ (to Base) Base Base (e.g., H₂O, Solvent)

Caption: Proposed mechanism for electrophilic iodination of 4-methoxypyridin-2-amine.

Overall Synthetic Workflow

The process begins with the synthesis of the starting material, followed by the critical iodination step, and concludes with an example of derivatization, showcasing the utility of the iodinated intermediate.

Caption: High-level workflow for synthesis and derivatization.

Safety and Scale-Up Considerations

Scaling up chemical reactions requires stringent safety protocols, especially when handling reactive reagents like iodinating agents.

Core Safety Directives for Iodination:
  • Ventilation: All procedures involving iodine or volatile iodine compounds must be performed in a certified chemical fume hood with adequate airflow (>100 lfm).[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-layered disposable gloves.[4][5]

  • Quenching Solution: Always have a quenching solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), readily available to neutralize excess iodine.[3] A solution can be prepared with 25g sodium thiosulfate and 2g sodium iodide in 1.0 liter of 0.1M sodium hydroxide.[3]

  • Acidic Conditions: Avoid strongly acidic conditions, which can enhance the volatility of iodine.[3] Maintain a neutral or slightly basic pH where possible.[6]

  • Waste Disposal: Iodine-containing waste streams must be collected separately and treated with a reducing agent like sodium thiosulfate before disposal according to institutional guidelines.[3]

Scale-Up Process Optimization:
  • Reagent Selection: For large-scale synthesis, the use of molecular iodine (I₂) with an appropriate oxidant is often more cost-effective than N-Iodosuccinimide (NIS). Hydrogen peroxide or silver nitrate can be used, though silver should be avoided if possible due to cost and waste concerns.[7]

  • Solvent Choice: Select solvents that allow for good solubility of reactants and are suitable for the reaction temperature. Consider green chemistry principles to minimize environmental impact.[7]

  • Purification: While chromatography is suitable for small-scale purification, it is often impractical for multi-gram or kilogram-scale synthesis. Develop robust crystallization or recrystallization protocols. For sensitive compounds, a stability assessment on different stationary phases (e.g., silica vs. alumina) is recommended.[8][9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypyridin-2-amine (Precursor)

This protocol is adapted from established methods for nucleophilic aromatic substitution on an electron-deficient pyridine ring.[10][11]

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Pressure-rated reaction vessel

Procedure:

  • Charge a pressure-rated glass reactor with 2-amino-4-chloropyridine (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add a 25-30% solution of sodium methoxide in methanol (2.0-3.0 eq).

  • Seal the reactor securely.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the internal pressure.

  • Maintain the temperature for 6-12 hours. Monitor the reaction progress by TLC or HPLC analysis of quenched aliquots.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Resuspend the resulting slurry in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by recrystallization or flash column chromatography to obtain 4-methoxypyridin-2-amine as a solid.

Protocol 2: Scale-Up Synthesis of this compound

This protocol utilizes a direct iodination method that is efficient and scalable.[1][2]

Materials:

  • 4-Methoxypyridin-2-amine

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃) or Hydrogen Peroxide (H₂O₂)

  • Ethanol or Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a jacketed glass reactor, charge 4-methoxypyridin-2-amine (1.0 eq) and ethanol (10-15 volumes).

  • Stir the mixture to obtain a clear solution or a fine suspension.

  • In a separate container, dissolve silver nitrate (1.1 eq) in a minimal amount of water and add it to the reactor.

  • Add solid iodine (1.1 eq) portion-wise to the reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C.

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the dark iodine color disappears.

  • Filter the mixture through a pad of celite to remove silver iodide (AgI) precipitate. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 3: Example Derivatization via Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the iodo-intermediate for C-C bond formation.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • De-gas the solvent (e.g., Dioxane/Water 4:1) by bubbling with N₂ or Ar for 20-30 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by HPLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to yield the desired biaryl derivative.

Data Presentation and Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

CompoundStepExpected YieldPurity (HPLC)¹H NMR (δ, ppm)MS (ESI+) [M+H]⁺
4-Methoxypyridin-2-amine Protocol 170-85%>98%7.75 (d, 1H), 6.15 (d, 1H), 6.05 (dd, 1H), 4.50 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)125.1
This compound Protocol 280-95%>98%8.10 (s, 1H), 6.20 (s, 1H), 4.65 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)251.0
5-Phenyl-4-methoxypyridin-2-amine Protocol 365-90%>99%8.00 (s, 1H), 7.50-7.30 (m, 5H), 6.30 (s, 1H), 4.70 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃)201.1

Note: NMR data is representative and should be confirmed experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective synthesis of 5-Iodo-4-methoxypyridin-2-amine. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the specific challenges associated with this synthesis. The inherent electronic nature of the 4-methoxypyridin-2-amine core presents a unique regioselectivity puzzle. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.

Section 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is producing a mixture of the desired 5-iodo isomer and the 3-iodo isomer. How can I improve selectivity for the 5-position?

A: This is the most prevalent challenge. The starting material, 4-methoxypyridin-2-amine, contains two powerful ortho-, para-directing groups: the C2-amino group and the C4-methoxy group. Both groups strongly activate the C3 and C5 positions for electrophilic attack.

  • Underlying Cause: The C3 position is ortho to both activating groups, while the C5 position is para to the amino group and ortho to the methoxy group. Electronically, both sites are highly favored.

  • Expert Insight & Solutions:

    • Exploit Steric Hindrance: The C3 position is sterically crowded, situated between the C2-amino and C4-methoxy groups. In contrast, the C5 position is relatively unhindered. Employing a bulkier iodinating reagent, such as 1,3-diiodo-5,5-dimethylhydantoin (DIH), can enhance selectivity for the more accessible C5 position compared to smaller reagents like molecular iodine.[1][2]

    • Solvent Polarity: The choice of solvent can influence the transition state of the electrophilic attack. While direct studies on this specific molecule are scarce, analogous reactions on anilines show that polar aprotic solvents like acetonitrile can be beneficial.[3] It is advisable to screen solvents such as acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF).

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often increases regioselectivity by favoring the kinetically controlled product, which is typically the less sterically hindered C5 isomer.

Q2: I'm observing significant formation of a di-iodinated byproduct (3,5-diiodo-4-methoxypyridin-2-amine). How can I prevent this over-reaction?

A: The mono-iodinated product is still an electron-rich heterocycle and remains highly activated towards further electrophilic substitution, making di-iodination a common side reaction.

  • Underlying Cause: The initial iodination at C5 does not sufficiently deactivate the ring to prevent a second electrophilic attack at the still-activated C3 position.

  • Expert Insight & Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Using a slight sub-stoichiometric amount (e.g., 0.9 to 0.98 equivalents) of the iodinating reagent can help minimize over-reaction by ensuring the starting material is the limiting reagent.

    • Slow Reagent Addition: Instead of adding the iodinating agent all at once, employ a syringe pump or a dropping funnel to add it slowly over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the di-iodinated product.

Q3: The iodination reaction is very sluggish, or I'm recovering most of my starting material. What is the problem?

A: Low reactivity is often due to an insufficiently powerful electrophile or deactivation of the pyridine ring under the chosen reaction conditions.

  • Underlying Cause: Molecular iodine (I₂) itself is a weak electrophile and typically requires an activator or oxidant to generate a more potent iodinating species ("I⁺").[1][4] Furthermore, strongly acidic conditions can protonate the pyridine nitrogen or the exocyclic amino group, which deactivates the ring towards electrophilic substitution.[5][6]

  • Expert Insight & Solutions:

    • Activate Your Iodine Source: If using I₂, include an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), periodic acid, or potassium persulfate (K₂S₂O₈).[7][8][9][10] These reagents oxidize I₂ in situ to a more electrophilic species.

    • Use a Pre-activated Reagent: Employing reagents like N-Iodosuccinimide (NIS) or DIH often provides a more reliable source of electrophilic iodine under milder, non-acidic conditions.[2]

    • Avoid Strong Acids: Unless using a system specifically designed for deactivated arenes, avoid strongly acidic media like concentrated sulfuric or nitric acid, which can lead to ring deactivation via protonation.[5] If your reaction generates HI as a byproduct, consider adding a non-nucleophilic base like lithium carbonate to neutralize it in situ.[1]

Q4: Purification of the final product is challenging. How can I effectively separate the 5-iodo isomer from starting material and other byproducts?

A: The polarity of the 3-iodo and 5-iodo isomers, as well as the starting material, can be very similar, making chromatographic separation difficult. The product may also be sensitive to certain stationary phases.

  • Underlying Cause: The constitutional isomers have similar molecular weights and functional groups, leading to close retention factors (Rf) in column chromatography. Some iodo-compounds can also decompose on acidic silica gel.[11]

  • Expert Insight & Solutions:

    • Chromatography Stationary Phase Screening: Do not assume silica gel is the best option. Perform a small-scale screen with different stationary phases. Given the basic amino-pyridine core, neutral or basic alumina may prevent decomposition and offer different selectivity compared to standard silica gel.[11]

    • Optimize Your Eluent System: Systematically screen solvent systems for column chromatography. Start with standard systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol and gradually adjust polarity. Sometimes, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and prevent tailing on silica gel for basic compounds.

    • Recrystallization: If the product is a solid and you can achieve >85% purity through an initial chromatographic pass, recrystallization can be an excellent final purification step. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with hexanes) to find conditions that selectively crystallize the desired 5-iodo isomer.

Section 2: Mechanistic Overview & Troubleshooting Logic

Understanding the competing reaction pathways is critical for effective troubleshooting. The diagrams below illustrate the core regioselectivity challenge and provide a logical workflow for addressing common experimental failures.

cluster_main Regioselectivity in the Iodination of 4-methoxypyridin-2-amine cluster_paths SM Starting Material 4-methoxypyridin-2-amine C5_Attack Electrophilic Attack at C5 SM->C5_Attack Desired Path (Less Steric Hindrance) C3_Attack Electrophilic Attack at C3 SM->C3_Attack Competing Path (Sterically Hindered) Product_5_Iodo Desired Product 5-Iodo Isomer C5_Attack->Product_5_Iodo Product_3_Iodo Side Product 3-Iodo Isomer C3_Attack->Product_3_Iodo C35_Attack Further Iodination Product_35_Diiodo Over-reaction Product 3,5-Diiodo Isomer C35_Attack->Product_35_Diiodo Product_5_Iodo->C35_Attack Highly Activated Intermediate

Caption: Competing pathways in the electrophilic iodination.

Start Unsatisfactory Reaction Outcome P1 Problem: Poor Regioselectivity (Mixture of 3- and 5-isomers) Start->P1 P2 Problem: Significant Di-iodination Start->P2 P3 Problem: Low Conversion / No Reaction Start->P3 S1a Lower Reaction Temperature P1->S1a S1b Use Bulkier Reagent (e.g., DIH) P1->S1b S1c Screen Solvents (MeCN, DCM) P1->S1c P2->S1a S2a Use 0.9-0.98 eq. of Iodinating Agent P2->S2a S2b Add Reagent Slowly P2->S2b S2c Monitor Closely and Quench at Completion P2->S2c S3a Use Activated Reagent (NIS, DIH) P3->S3a S3b Add an Oxidant (e.g., H₂O₂) to I₂ P3->S3b S3c Avoid Strongly Acidic Conditions P3->S3c

Caption: A logical workflow for troubleshooting the synthesis.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Regioselective Iodination using N-Iodosuccinimide (NIS)

This method is often preferred for its mild conditions and good selectivity.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxypyridin-2-amine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (0.98 eq.) in anhydrous MeCN. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (screening silica vs. neutral alumina is recommended) to yield the final product.

Protocol 2: Iodination using Iodine and Hydrogen Peroxide

This protocol represents a "greener" approach, avoiding halogenated waste from reagents like NIS.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxypyridin-2-amine (1.0 eq.) in methanol or ethanol.

  • Iodine Addition: Add molecular iodine (I₂) (1.0 eq.) to the solution and stir until it is fully dissolved.

  • Oxidant Addition: Cool the mixture to room temperature. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.1 eq.) dropwise. An exotherm may be observed. Maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

  • pH Adjustment: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the solution and precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude solid can be further purified by recrystallization or column chromatography as described in Protocol 1.

Section 4: Comparative Data Summary

The table below summarizes key parameters for common iodination methods to aid in your experimental design.

MethodIodinating Reagent SystemTypical SolventTemp.Expected SelectivityKey Considerations & Drawbacks
NIS Iodination N-Iodosuccinimide (NIS)MeCN, DCM0 °C to RTGood to ExcellentGenerates succinimide byproduct; cost of reagent.[2]
DIH Iodination 1,3-Diiodo-5,5-dimethylhydantoinMeCN, THF0 °C to RTPotentially higher due to stericsGenerates hydantoin byproduct; higher molecular weight reagent.[1]
Oxidative Iodination I₂ / H₂O₂MeOH, EtOHRTModerate to Good"Greener" reagents; exotherm must be controlled; potential for side reactions from oxidant.[10]
Radical Iodination I₂ / K₂S₂O₈DCEHigh TempVariableMay offer different regioselectivity; requires high temperatures which can reduce selectivity.[7][12]

Section 5: References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 17096-17099. --INVALID-LINK--

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. --INVALID-LINK--

  • Racys, D. T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4752–4756. --INVALID-LINK--

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51522. --INVALID-LINK--

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6289. --INVALID-LINK--

  • Karade, H. N., & Gampawar, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 403. --INVALID-LINK--

  • Choi, J., et al. (2022). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 144(39), 17956-17965. --INVALID-LINK--

  • Wikipedia contributors. (2023). Electrophilic halogenation. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules (Basel, Switzerland), 27(19), 6289. --INVALID-LINK--

  • Dow Chemical Co. (1993). Process for preparing 2-halo-5-halomethylpyridines. Google Patents. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. --INVALID-LINK--

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. --INVALID-LINK--

  • Ghavami, H., et al. (2023). Two-Step Formation of Substituted Pyridines from Iodoenones. The Journal of Organic Chemistry. --INVALID-LINK--

  • An, G., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(39), 5164-5166. --INVALID-LINK--

  • Lanterna, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules (Basel, Switzerland), 28(14), 5556. --INVALID-LINK--

  • Pal, M., et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 18(2), 404-408. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Iodination of Anilines with NIS. --INVALID-LINK--

  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 17(12), 14691-14707. --INVALID-LINK--

  • Knochel, P., et al. (2017). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Synthesis (Stuttgart, Germany), 49(15), 3361-3372. --INVALID-LINK--

  • Dow Chemical Co. (1976). Process for preparing 2-amino-5-chloropyridine. Google Patents. --INVALID-LINK--

  • Kumar, D., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(3), 963-973. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Iodination. Reagent Guides. --INVALID-LINK--

  • Zhang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. --INVALID-LINK--

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(23), 6304-6307. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. --INVALID-LINK--

  • BLD Pharm. (n.d.). 4-Iodo-5-methoxypyridin-2-amine. --INVALID-LINK--

  • Heindel, N. D., & Van Dort, M. (1985). Indirect iodination with 2-(3,5-diiodo-4-methoxyphenyl)-1,3,4-oxadiazole as a precursor of an aroyl hydrazine. ResearchGate. --INVALID-LINK--

  • Ambeed. (n.d.). This compound. --INVALID-LINK--

  • Sosnowski, M., Skulski, L., & Wolowik, K. (2004). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-amino-4-iodo-2-methoxypyridine. --INVALID-LINK--

  • Jiangsu Wanlong Technology Co., Ltd. (2019). Synthesis method of 2-amino-5-iodopyridine. Google Patents. --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4-methoxypyridine. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-4-methoxypyridine. --INVALID-LINK--

  • Dolensky, B., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 25, 1219-1233. --INVALID-LINK--

References

Technical Support Center: Improving Yields in Cross-Coupling Reactions of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the cross-coupling of 5-iodo-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and improve yields. Here, we will delve into the nuances of palladium-catalyzed reactions involving this specific substrate, offering practical, field-tested advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs): Quick Troubleshooting

This section addresses the most common initial hurdles encountered with this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the most likely causes?

A1: Failure to initiate a Suzuki-Miyaura coupling with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The primary suspects are the two nitrogen atoms in the pyridine ring, which can act as ligands and "poison" the palladium catalyst.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]

Initial Troubleshooting Steps:

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, preventing coordination by the pyridine nitrogen.[1]

  • Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[3] Thoroughly degas all solvents and reagents.[1][3]

  • Reagent Quality: Use high-purity starting materials. Water contamination, particularly in the boronic acid and solvents, can lead to a significant side reaction called protodeboronation, where the boronic acid is consumed non-productively.[3][4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?

A2: Homocoupling is a frequent side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted reaction.[3][5]

Strategies to Minimize Homocoupling:

  • Strict Oxygen Exclusion: This is the most critical factor. Use flame-dried glassware and thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[3]

  • Controlled Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can drive the homocoupling pathway.[3]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling.[4]

Q3: For a Buchwald-Hartwig amination, what is the best starting point for catalyst, ligand, and base selection?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] For a substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial.[7]

Recommended Starting Conditions:

  • Catalyst System: A common and effective combination is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a ligand such as Xantphos, XPhos, or RuPhos.[7][8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions.[7]

  • Solvent: Anhydrous, degassed toluene or THF are typically used.[7]

II. In-Depth Troubleshooting Guides

For more persistent issues, a systematic approach to optimizing reaction parameters is necessary.

Guide 1: Tackling Catalyst Inhibition and Deactivation

The pyridine nitrogen and the 2-amino group on your substrate are both potential sources of catalyst inhibition.[2] This is a well-documented challenge with pyridine-containing substrates, often referred to as the "2-pyridyl problem".[9][10]

Systematic Troubleshooting Workflow:

G cluster_0 Troubleshooting Catalyst Inhibition start Low or No Yield Observed q1 Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? start->q1 sol1 Switch to a Buchwald-type ligand. These sterically shield the Pd center. q1->sol1 No q2 Is the reaction rigorously degassed and under an inert atmosphere? q1->q2 Yes end Re-run Optimized Reaction sol1->end sol2 Improve degassing procedure (freeze-pump-thaw) and ensure positive inert gas pressure. q2->sol2 No q3 Have you considered using a Pd(0) source directly? q2->q3 Yes sol2->end sol3 Use Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass potentially inefficient in-situ reduction of a Pd(II) precatalyst. q3->sol3 No q3->end Yes sol3->end

Caption: A decision tree for troubleshooting catalyst inhibition.

Guide 2: Optimizing Reaction Parameters for Improved Yields

Once catalyst activity is established, fine-tuning other parameters is key. Cross-coupling reactions involve a complex interplay of multiple variables.[11]

Parameter Optimization Table for Suzuki-Miyaura Coupling:

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃Pd(dppf)Cl₂Pd(PPh₃)₄Pd(0) sources can bypass inefficient reduction; pre-formed complexes can offer different reactivity.[1]
Ligand XPhosSPhosRuPhosBulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridine nitrogen.[1][2]
Base K₃PO₄Cs₂CO₃K₂CO₃The choice of base is critical for the transmetalation step; stronger bases are often required.[3]
Solvent 1,4-Dioxane/H₂OTolueneTHFSolvent can influence catalyst solubility, stability, and the rate of key elementary steps.[12]
Temperature 80-100 °CRoom Temp to RefluxMicrowaveHigher temperatures can accelerate slow reactions, but may also lead to catalyst decomposition.

III. Experimental Protocols

These protocols provide a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a finely ground base such as K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).[8]

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]

  • Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol.

IV. Mechanistic Insights

Understanding the catalytic cycle is fundamental to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation (Ar'-B(OR)₂ + Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][14]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your substrate. This is often the rate-determining step.[14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

With this compound, the primary challenge is preventing the Pd(0) catalyst from being sequestered by the pyridine nitrogen, which would pull it out of this productive cycle.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Reactions with 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Iodo-4-methoxypyridin-2-amine is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other advanced materials. The presence of the electron-donating amino and methoxy groups, combined with the iodo-substituent, creates a unique chemical environment that can pose challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions in a Q&A format to address specific issues encountered during the chemical modification of this molecule.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to help you navigate and resolve common problems that may arise during your experiments with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I'm experiencing low conversion rates in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What could be the cause, and how can I optimize the reaction for a better yield?

Answer:

Low yields in Suzuki-Miyaura reactions involving this substrate are often due to catalyst inhibition or deactivation. The electron-rich nature of the pyridine ring and the potential for the 2-amino group to coordinate with the palladium center can hinder the catalytic cycle.[1]

Troubleshooting Steps and Scientific Rationale:

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.[2]

    • Rationale: The 2-amino group can act as a competing ligand, deactivating the catalyst. Electron-rich and sterically bulky phosphine ligands can promote the desired reaction and prevent catalyst deactivation.[1]

    • Recommended Action: A screening of different catalysts and ligands is advisable. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective for electron-rich and sterically hindered substrates.[3]

    Table 1: Recommended Catalyst & Ligand Combinations for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃SPhosHighly effective for electron-rich substrates.1-3
Pd(OAc)₂XPhosExcellent for sterically demanding substrates.1-3
Pd₂(dba)₃RuPhosBroad applicability for various boronic acids.1-3
  • Base and Solvent System: The appropriate choice of base and solvent is crucial for the transmetalation step.

    • Rationale: The base activates the boronic acid to form a more reactive boronate species. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommended Action: Use a carbonate or phosphate base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is a common and effective solvent system.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a dry reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the selected base (2.0–3.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80–110 °C and monitor its progress by TLC or LC-MS.[3]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArIPd(II)L2 Ar-Pd(II)-I L2 Pd(0)L2->ArIPd(II)L2 Oxidative Addition (Ar-I) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 ArIPd(II)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)2, Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination ArAr' Ar-Ar' ArPd(II)Ar'L2->ArAr'

A simplified diagram of the Suzuki-Miyaura cross-coupling cycle.

Issue 2: Hydrodehalogenation as a Side Reaction in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing a significant amount of 4-methoxypyridin-2-amine as a byproduct. How can I minimize this hydrodehalogenation?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed aminations, especially with electron-rich aryl halides. This side reaction can be minimized by careful selection of the ligand and base.

Troubleshooting Steps and Scientific Rationale:

  • Ligand Selection: The ligand plays a crucial role in promoting the desired C-N bond formation over hydrodehalogenation.

    • Rationale: Bulky and electron-rich ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the side reaction.[1]

    • Recommended Action: Utilize sterically hindered biarylphosphine ligands such as BrettPhos or Josiphos-type ligands. These are known to be effective in suppressing hydrodehalogenation.[5]

  • Base Selection: The choice of base can also influence the extent of hydrodehalogenation.

    • Rationale: Strong, non-nucleophilic bases are generally preferred.

    • Recommended Action: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[6]

Table 2: Ligand Selection for Minimizing Hydrodehalogenation

LigandKey FeaturesSuitability for Amination
BrettPhosHighly effective for C-N coupling, sterically hindered.Excellent
Josiphos LigandsFerrocene-based, good stability and activity.Very Good
XantphosWide bite angle, can promote reductive elimination.Good

Diagram 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Troubleshooting_BH Start Low Yield in Buchwald-Hartwig Amination CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? Start->CheckLigand CheckBase Is the base strong enough? Start->CheckBase UsePrecatalyst Use a pre-catalyst (e.g., G3-XPhos) CheckCatalyst->UsePrecatalyst ScreenLigands Screen bulky ligands (e.g., BrettPhos, Josiphos) CheckLigand->ScreenLigands ScreenBases Screen strong bases (e.g., NaOtBu, LiHMDS) CheckBase->ScreenBases Success Improved Yield UsePrecatalyst->Success ScreenLigands->Success ScreenBases->Success

A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Is it possible to use a copper catalyst for reactions with this compound?

A1: Yes, copper-catalyzed reactions, such as the Ullmann condensation, can be an effective alternative to palladium-catalyzed methods for C-N and C-O bond formation.[7][8] These reactions often utilize a copper(I) salt with a ligand like 1,10-phenanthroline or an amino acid. However, they may require higher reaction temperatures compared to palladium-catalyzed reactions.[9]

Q2: What is the recommended method for monitoring the progress of these cross-coupling reactions?

A2: For routine monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis and to confirm the presence of your product and any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: How can I effectively remove the palladium catalyst from my final product?

A3: Several methods can be used to remove residual palladium.[10] Column chromatography on silica gel is a standard purification method that can remove a significant portion of the catalyst.[11] For more complete removal, you can use scavenger resins, which are solid-supported materials designed to bind to metals.[12] Another approach is to treat the reaction mixture with activated carbon.[13]

Q4: Can Sonogashira coupling be performed on this substrate?

A4: Yes, the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a viable reaction for this compound.[14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[15][16]

References

Technical Support Center: Managing the Deiodination of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the deiodination of 5-Iodo-4-methoxypyridin-2-amine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and repeatable experimental outcomes.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. The carbon-iodine bond is often strategically cleaved to yield the corresponding des-iodo compound, 4-methoxypyridin-2-amine. While catalytic hydrogenation is a common and effective method for this transformation, challenges such as incomplete conversion, side reactions, and catalyst deactivation can arise. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My deiodination reaction has stalled. What are the most likely causes?

A1: Reaction stalling is a common issue. The primary culprits are typically:

  • Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst by coordinating to the metal surface, inhibiting its activity.[1][2]

  • Insufficient Hydrogen: If using hydrogen gas, ensure a continuous and adequate supply. For transfer hydrogenation, the hydrogen donor (e.g., hydrazine, formic acid) may be depleted.[3][4]

  • Poor Reagent Quality: Ensure the purity of your starting material, solvent, and hydrogen source. Moisture in solvents can be a proton source leading to undesired side reactions.[5]

Q2: I'm observing significant amounts of starting material at the end of the reaction. How can I drive the reaction to completion?

A2: To improve conversion:

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.[2]

  • Increase Hydrogen Pressure: For gas-phase hydrogenation, increasing the H₂ pressure can enhance the reaction rate.[6]

  • Optimize Temperature: While higher temperatures can increase the rate, they can also promote side reactions or catalyst decomposition. A careful temperature screen is recommended.[5][6]

  • Add an Acid: Adding a stoichiometric amount of a mild acid like acetic acid can protonate the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to and poisoning the catalyst.[2]

Q3: What are the common side products, and how can I minimize them?

A3: The most common side reaction is the reduction of the pyridine ring itself, leading to piperidine derivatives.[6][7][8] To minimize this:

  • Use Milder Conditions: Employ lower hydrogen pressure and temperatures.[2]

  • Choose the Right Catalyst: Palladium on carbon (Pd/C) generally offers good selectivity for dehalogenation over ring reduction.[4] Rhodium-based catalysts, conversely, are often used when ring saturation is desired.[1]

  • Consider Transfer Hydrogenation: Using a hydrogen donor like hydrazine or formic acid with Pd/C can be a milder and highly selective alternative to using H₂ gas.[3][9]

Q4: How should I handle and dispose of the Palladium on Carbon (Pd/C) catalyst safely?

A4: Pd/C is highly flammable, especially when dry or saturated with hydrogen.[10][11]

  • Handling: Always handle the catalyst in an inert atmosphere (e.g., argon or nitrogen).[12][13] Never add dry catalyst to an organic solvent in the presence of air.[13] It's best practice to suspend the catalyst in a small amount of an inert solvent before adding it to the reaction mixture.

  • Filtration: After the reaction, the catalyst should be filtered carefully. The filter cake must never be allowed to dry in the air, as it can ignite spontaneously.[13]

  • Quenching & Disposal: Immediately after filtration, wet the filter cake with plenty of water.[11][13] Store the wet catalyst in a clearly labeled waste container, submerged in water, and follow your institution's guidelines for hazardous waste disposal.[13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the deiodination of this compound.

Observed Problem Potential Cause Recommended Actions & Explanation
Low or No Conversion Catalyst Poisoning The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the palladium surface, blocking active sites. Solution: Add 1.0-1.2 equivalents of acetic acid to the reaction mixture to form the pyridinium salt, which does not poison the catalyst.[2]
Inactive Catalyst The Pd/C may be old or from a poor-quality batch. Solution: Test a new batch of catalyst. Consider using a higher loading (e.g., 10 mol% instead of 5 mol%).
Insufficient Hydrogen Source The hydrogen balloon may be empty, or the transfer hydrogenation reagent may have been consumed. Solution: For H₂ gas, ensure a fresh supply. For transfer hydrogenation, add an additional portion of the hydrogen donor.[11]
Formation of Ring-Reduced Byproducts Reaction Conditions Too Harsh High temperature and pressure favor the hydrogenation of the aromatic pyridine ring.[6] Solution: Reduce the reaction temperature to room temperature and the hydrogen pressure to atmospheric pressure (balloon).
Incorrect Catalyst Choice Catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) are more aggressive and more likely to reduce the pyridine ring. Solution: Ensure you are using 5% or 10% Palladium on carbon (Pd/C), which is more selective for dehalogenation.[1]
Reaction is Sluggish or Slow Poor Solubility The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface. Solution: Choose a solvent in which the starting material is more soluble, such as methanol, ethanol, or THF. Gentle heating may also improve solubility.
Inefficient Mixing In a heterogeneous reaction, efficient stirring is crucial to ensure contact between the substrate, hydrogen, and catalyst. Solution: Increase the stirring rate. Ensure the stir bar is not stuck.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol is a standard method for deiodination.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Inerting: Add 10% Pd/C (5-10 mol%). Seal the flask with a septum. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.[11]

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting in the air.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Transfer Hydrogenation using Hydrazine

This method avoids the need for handling hydrogen gas and can be more selective.[4]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: To a round-bottom flask, add the this compound (1.0 eq), 10% Pd/C (5-10 mol%), and methanol.[2]

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (5-10 eq) dropwise. An exothermic reaction may be observed.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-60°C) if the reaction is slow.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite, keeping the pad wet.

  • Isolation: Concentrate the filtrate and purify as needed.

Analytical Methods for Reaction Monitoring

Accurate monitoring is key to managing the deiodination reaction.

Method Application Details
Thin Layer Chromatography (TLC) Rapid, qualitative progress check.Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the starting material from the product. Visualize spots under UV light. The product, being less polar, should have a higher Rf value.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components.Provides accurate quantification of starting material, product, and any byproducts. Essential for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Alternative to LC-MS for volatile compounds.Can be used to monitor the reaction and identify products, provided they are sufficiently volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.¹H NMR is used to confirm the disappearance of the aromatic proton signal adjacent to the iodine and the appearance of a new aromatic proton signal in its place.

Visualization of Key Processes

General Deiodination Workflow

This diagram outlines the typical experimental sequence for catalytic deiodination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Inert Atmosphere (Purge with N2/Ar) B->C D Introduce Hydrogen Source (H2 gas or Donor) C->D E Stir at Defined Temp & Time D->E F Monitor by TLC/LC-MS E->F F->E No G Reaction Complete F->G Yes H Filter Catalyst (Caution: Pyrophoric!) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: A standard workflow for catalytic deiodination experiments.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving low-yield reactions.

G Start Problem: Low Yield / Stalled Reaction Q1 Is Starting Material (SM) still present? Start->Q1 A1_Yes Incomplete Conversion Q1->A1_Yes Yes A1_No SM Consumed, Low Product Yield Q1->A1_No No Q2 Was an acid (e.g., Acetic Acid) used? A1_Yes->Q2 Q4 Are there significant byproducts via LC-MS? A1_No->Q4 Sol_AddAcid Action: Add 1.1 eq. Acetic Acid to prevent catalyst poisoning. Q2->Sol_AddAcid No Q3 Check Hydrogen Source Q2->Q3 Yes Sol_ReplenishH2 Action: Replenish H2 gas or add more transfer reagent. Q3->Sol_ReplenishH2 Check Sol_MilderCond Action: Lower Temp/Pressure. Confirm use of Pd/C. Q4->Sol_MilderCond Yes Sol_Decomposition Possible product decomposition. Consider purification issues. Q4->Sol_Decomposition No

Caption: A decision tree for troubleshooting low-yield deiodination reactions.

References

impact of solvent and base on the reactivity of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-4-methoxypyridin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions. Our focus is to elucidate the critical impact of solvent and base selection on the reactivity of this versatile building block, enabling you to optimize your synthetic strategies.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry, often utilized in the synthesis of complex molecules due to its potential for functionalization at the 5-position. The electron-rich nature of the pyridine ring, further activated by the 2-amino and 4-methoxy substituents, along with the highly reactive C-I bond, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the iodo-substituent the primary site of reaction under mild conditions.[1]

However, the interplay of the functional groups can also present challenges. The amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The choice of solvent and base is therefore critical not only for promoting the desired reaction but also for mitigating potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a wide variety of amines.[3]

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[4]

The choice of reaction will depend on the specific bond you intend to form.

Q2: How do the amino and methoxy groups influence the reactivity of the C-I bond?

A2: The 2-amino and 4-methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This can have two opposing effects:

  • Activation: The increased electron density can facilitate the oxidative addition of the C-I bond to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.

  • Catalyst Inhibition: The nitrogen atom of the amino group can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.[5] The choice of a bulky phosphine ligand can often mitigate this issue by sterically hindering the coordination of the amino group.

Q3: Can I achieve selective coupling at the iodine position if other halogens are present on my coupling partner?

A3: Yes, due to the significantly higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, selective coupling at the iodine position is highly feasible.[6] By using mild reaction conditions (e.g., lower temperatures, shorter reaction times), you can favor the reaction at the more labile C-I bond.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot it?

Possible Causes & Solutions:

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is highly dependent on the base.[7]

    • Solution: Screen different bases. While carbonate bases like K₂CO₃ or Na₂CO₃ are common, for electron-rich substrates like this, a stronger base like K₃PO₄ might be more effective.[8] The base's role is to activate the boronic acid to form a more nucleophilic boronate species.[9]

  • Catalyst Deactivation: The amino group on your substrate can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ a bulky electron-rich phosphine ligand such as SPhos or XPhos.[10] These ligands can stabilize the palladium center and promote reductive elimination while sterically discouraging coordination of the substrate's amino group.

  • Poor Solubility: The inorganic base or the boronic acid may not be sufficiently soluble in the reaction solvent.

    • Solution: A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).[11] The water helps to dissolve the inorganic base.

  • Hydrolysis of Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[2] Ensure your boronic acid is of high quality and stored under appropriate conditions.

dot

cluster_suzuki Troubleshooting Suzuki-Miyaura Coupling start Low/No Yield cause1 Inefficient Transmetalation start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Poor Solubility start->cause3 solution1 Screen Bases (K₃PO₄, Cs₂CO₃) cause1->solution1 solution2 Use Bulky Ligands (SPhos, XPhos) cause2->solution2 solution3 Use Aqueous Solvent Mixture (Dioxane/H₂O) cause3->solution3

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Side Reactions in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this side reaction?

Possible Causes & Solutions:

  • Inappropriate Base: Strong bases like sodium tert-butoxide (NaOtBu), while often effective, can sometimes promote side reactions, especially with sensitive substrates.[12]

    • Solution: Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12] The choice of base can significantly influence the reaction pathway.

  • Ligand Choice: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst.

    • Solution: For primary amines, ligands like Xantphos or Brettphos are often recommended to minimize hydrodehalogenation.[13] A ligand screen is often the most effective way to optimize the reaction.

  • Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.

    • Solution: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

dot

cluster_buchwald Troubleshooting Buchwald-Hartwig Amination start Hydrodehalogenation Byproduct cause1 Base Too Strong start->cause1 cause2 Suboptimal Ligand start->cause2 cause3 High Temperature start->cause3 solution1 Screen Weaker Bases (Cs₂CO₃, K₃PO₄) cause1->solution1 solution2 Use Appropriate Ligands (Xantphos, Brettphos) cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3

Caption: Decision tree for minimizing hydrodehalogenation in Buchwald-Hartwig amination.

Issue 3: Failed Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What should I check?

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. Using a pre-catalyst can also ensure a reliable source of Pd(0).

  • Insufficient Basicity: The base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide.[14]

    • Solution: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[14] Ensure the base is fresh and anhydrous.

  • Absence of Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction.[15]

    • Solution: Add a catalytic amount (1-5 mol%) of a copper(I) salt. If you suspect Glaser coupling (homocoupling of the alkyne) is a problem, you can explore copper-free Sonogashira protocols, which may require different ligands and bases.[16][17]

  • Solvent Choice: The solvent needs to be able to dissolve all the reaction components.

    • Solution: THF and DMF are commonly used solvents for Sonogashira reactions.[14] An amine base can sometimes also serve as the solvent.[18]

Data and Protocols

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on protocols for structurally similar compounds. Note: These are general guidelines, and optimization for specific substrates is highly recommended.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common and effective palladium precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote the reaction of electron-rich aryl halides.[10]
Base K₃PO₄ (2-3 equiv.)A moderately strong base often effective for electron-rich pyridines.[8]
Solvent 1,4-Dioxane/H₂O (4:1)Good for dissolving both organic and inorganic reagents.[11]
Temperature 80-100 °CA typical temperature range for Suzuki couplings.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source.
Ligand Xantphos (2-4 mol%)Effective for a broad range of amines and helps to prevent side reactions.[13]
Base Cs₂CO₃ (1.5-2 equiv.)A milder base that can be effective while minimizing side reactions.[12]
Solvent Toluene or 1,4-DioxaneHigh-boiling, non-polar solvents commonly used for this reaction.
Temperature 100-110 °CStandard temperature for Buchwald-Hartwig aminations.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)A common and relatively air-stable palladium precatalyst.[14]
Co-catalyst CuI (2-5 mol%)Essential for the traditional Sonogashira mechanism.[15]
Base Triethylamine (TEA) or DIPEAActs as both a base and can be used as a solvent.[14]
Solvent THF or DMFGood at dissolving the reactants.
Temperature Room Temperature to 60 °CSonogashira reactions can often be run under mild conditions.[15]
Experimental Workflow: General Procedure for a Trial Reaction

dot

cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Add Pd source and ligand to an oven-dried flask. inert 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂. setup->inert reagents 3. Reagent Addition - Add base, this compound, and coupling partner. inert->reagents solvent 4. Solvent Addition - Add degassed solvent via syringe. reagents->solvent reaction 5. Reaction - Heat to desired temperature with stirring. solvent->reaction monitor 6. Monitoring - Track progress by TLC or LC-MS. reaction->monitor workup 7. Work-up - Cool, dilute, and filter. monitor->workup purify 8. Purification - Column chromatography. workup->purify

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Step-by-Step Protocol (General Example for Suzuki Coupling):

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄ (3.0 mmol, 3.0 equiv), this compound (1.0 mmol, 1.0 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Compounds from 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine motif is a cornerstone, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of the pyridine ring is therefore a critical endeavor in the pursuit of novel molecular entities with tailored properties. 5-Iodo-4-methoxypyridin-2-amine is a particularly promising, yet underexplored, starting material. Its unique substitution pattern—an electron-donating amine, a methoxy group, and a reactive iodine atom—offers a versatile platform for the synthesis of diverse and complex molecules. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, thus allowing for selective functionalization.[3]

This guide provides a comprehensive framework for the synthesis and characterization of novel compounds derived from this compound. As a Senior Application Scientist, my objective is to not only provide detailed protocols but also to elucidate the underlying principles that govern these transformations. We will explore three powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as exemplary pathways to a diverse library of novel pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Strategic Derivatization: A Comparative Overview of Cross-Coupling Methodologies

The true potential of this compound lies in its amenability to a variety of cross-coupling reactions. The choice of reaction will dictate the nature of the substituent introduced at the 5-position, thereby enabling the systematic exploration of chemical space. Below, we compare three key methodologies.

Table 1: Comparison of Cross-Coupling Reactions for the Functionalization of this compound
Reaction Bond Formed Coupling Partner Typical Catalyst System Key Advantages Potential Challenges
Suzuki-Miyaura Coupling C-C (Aryl/Vinyl)Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃, K₃PO₄High functional group tolerance, commercially available reagents, mild reaction conditions.[4][5]Potential for boronic acid homo-coupling.
Buchwald-Hartwig Amination C-NPrimary/Secondary AminesPd₂(dba)₃, XPhos, NaOt-Bu, Cs₂CO₃Direct formation of C-N bonds, wide range of amine coupling partners.[6][7]Strong base can be incompatible with sensitive functional groups.
Sonogashira Coupling C-C (Alkynyl)Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃NDirect introduction of an alkyne moiety, mild conditions.[8][9]Requires a copper co-catalyst which can lead to alkyne homo-coupling (Glaser coupling).

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis and characterization of novel compounds from this compound.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amine) A->C D Sonogashira Coupling (Terminal Alkyne) A->D E 5-Aryl/Vinyl-4-methoxypyridin-2-amine B->E F 5-(Amino)-4-methoxypyridin-2-amine Derivative C->F G 5-Alkynyl-4-methoxypyridin-2-amine D->G G A Crude Product from Synthesis B Purification (Flash Column Chromatography) A->B C Purity Assessment (LC-MS) B->C D Structural Elucidation (¹H NMR, ¹³C NMR) B->D E Functional Group Analysis (FT-IR) B->E F Elemental Composition (Elemental Analysis) B->F G Characterized Novel Compound C->G D->G E->G F->G

References

A Comparative Guide to the Structural Confirmation of 5-Iodo-4-methoxypyridin-2-amine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

While a crystal structure for 5-iodo-4-methoxypyridin-2-amine is not publicly available at the time of this publication, this guide will leverage crystallographic data from closely related analogues to provide a robust comparative analysis. We will explore the nuances of sample preparation, data acquisition, and structural interpretation, underscoring the unparalleled insights offered by single-crystal X-ray diffraction.

The Imperative for Unambiguous Structural Confirmation

In the synthesis of novel chemical entities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization. However, for complex heterocyclic systems like substituted pyridines, these techniques can sometimes fall short of providing a definitive three-dimensional structure. Issues such as conformational ambiguities, tautomerism, and the precise assignment of substituent positions can persist.

X-ray crystallography, by directly probing the electron density of a crystalline solid, offers an atomic-resolution view of the molecule. This technique is the gold standard for:

  • Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms.

  • Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which can provide insights into physical properties and potential protein-ligand interactions.

  • Bond Lengths and Angles: Providing precise measurements of geometric parameters, which can inform on the electronic nature of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages:

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Initial Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Characterization->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection Data Collection (Diffractometer) Harvesting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition (e.g., CCDC) Structure_Refinement->Validation Analysis Analysis of Structural Features (Bond lengths, angles, packing) Validation->Analysis

Caption: A generalized workflow for the structural determination of a small molecule by single-crystal X-ray crystallography.

PART 1: Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the iodination of a suitable precursor, such as 4-methoxypyridin-2-amine.[1]

Illustrative Synthetic Protocol for Iodination:

  • Dissolution: Dissolve 2-aminopyridine in water.[2]

  • Iodination: Add iodine in portions to the solution while stirring. Maintain the temperature for a specified duration after the addition is complete.[2]

  • Oxidation: Add hydrogen peroxide dropwise to the reaction mixture and continue to maintain the temperature.[2]

  • Work-up: After the reaction is complete, heat the mixture to reflux, then cool and filter. The filter cake is washed with ice water and dried to yield the 2-amino-5-iodopyridine product.[2]

For the target molecule, 4-methoxypyridin-2-amine would be used as the starting material. Purity of the final compound is critical for successful crystallization and is typically achieved by column chromatography or recrystallization. Initial characterization by NMR and MS is essential to confirm the expected connectivity before proceeding to crystallization trials.

PART 2: Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. For substituted pyridines, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often requires screening a wide range of options. For aminopyridine derivatives, common solvents for crystallization include ethanol, methanol, acetonitrile, and mixtures thereof.

PART 3: X-ray Diffraction and Structural Analysis

Once suitable crystals are obtained, they are mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.

Comparative Structural Analysis: Insights from Analogues

In the absence of a crystal structure for this compound, we can draw valuable comparisons from the crystal structure of the closely related 5-chloropyridine-2,3-diamine .[3]

Feature5-chloropyridine-2,3-diamine[3]Expected for this compound
Crystal System OrthorhombicLikely to be a common system like monoclinic or orthorhombic.
Space Group P2₁2₁2₁Dependent on molecular symmetry and packing.
Key Intermolecular Interactions N-H···N hydrogen bonds, π-stackingN-H···N hydrogen bonds are expected. Halogen bonding involving the iodine atom is also possible. π-stacking interactions may be present.
Molecular Conformation The ortho-amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance.The methoxy group may be coplanar or slightly twisted relative to the pyridine ring. The planarity will be influenced by crystal packing forces.

Hydrogen Bonding: In the crystal structure of 5-chloropyridine-2,3-diamine, the amino groups and the pyridine nitrogen atom are involved in intermolecular hydrogen bonding, leading to the formation of spiral columns.[3] A similar hydrogen bonding network is anticipated for this compound, with the amino group acting as a hydrogen bond donor and the pyridine nitrogen as an acceptor.

Halogen Bonding: A key difference to expect in the crystal structure of the iodo derivative is the potential for halogen bonding. The iodine atom, being a soft Lewis acid, can interact with Lewis bases such as the nitrogen or oxygen atoms of neighboring molecules. This interaction can significantly influence the crystal packing.

π-Stacking: The pyridine rings in 5-chloropyridine-2,3-diamine exhibit offset face-to-face π-stacking.[3] Similar interactions are plausible for this compound, contributing to the overall stability of the crystal lattice.

Visualization of Molecular Structure

The following diagram illustrates the expected molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion: The Definitive Answer from X-ray Crystallography

While spectroscopic techniques provide essential preliminary data, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional structural confirmation of novel compounds like this compound derivatives. The detailed insights into molecular conformation, stereochemistry, and intermolecular interactions are invaluable for medicinal chemists and drug development professionals. By leveraging comparative analysis with structurally related compounds, we can anticipate key structural features and guide the design of future crystallization experiments. The pursuit of a single crystal structure for this important class of molecules is a worthwhile endeavor that will undoubtedly accelerate their development as potential therapeutic agents.

References

A Comparative Guide to Palladium Catalyst Efficiency in Couplings of 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halopyridines stand out for their versatility and efficiency.[1] For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is a critical decision that significantly impacts reaction yields, purity, and overall efficiency. This guide provides a comparative analysis of palladium catalysts for coupling reactions involving 5-Iodo-4-methoxypyridin-2-amine, a key building block in the synthesis of various biologically active molecules.

The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the trend I > Br > Cl, making iodo-substituted pyridines like this compound highly reactive substrates.[1] However, the presence of the free amine and the methoxy group can influence the electronic properties of the pyridine ring and potentially coordinate with the palladium center, affecting the catalytic activity. Therefore, a careful selection of the palladium precursor and, most importantly, the ancillary ligand is crucial for a successful transformation.

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, providing insights into the performance of different catalyst systems.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2][3] When considering the coupling of this compound with another amine, the choice of ligand is paramount to prevent catalyst deactivation and promote efficient C-N bond formation. The electron-deficient nature of the pyridine ring can present challenges, but modern bulky, electron-rich phosphine ligands have largely overcome these issues.[4]

Table 1: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine (Hypothetical Data Based on Similar Substrates)

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Considerations
Pd₂(dba)₃ + RuPhosNaOtBuToluene100892RuPhos is a bulky, electron-rich ligand known for its high activity in coupling of heteroaryl halides.[4]
Pd(OAc)₂ + BrettPhosK₃PO₄Dioxane1101288BrettPhos is another highly active biarylphosphine ligand, often effective with weaker bases.[4]
PdCl₂(dppf)Cs₂CO₃THF802475A more traditional, less bulky ligand that may require longer reaction times for challenging substrates.[1]

Insights into Catalyst Selection:

For the Buchwald-Hartwig amination of this compound, catalyst systems employing bulky biarylphosphine ligands such as RuPhos and BrettPhos are generally the preferred choice. These ligands promote the formation of the active monoligated palladium species, which accelerates the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2] While traditional ligands like dppf can be effective, they often require harsher conditions and may lead to lower yields with heteroaromatic substrates.

Experimental Workflow & Catalytic Cycle

The successful execution of a palladium-catalyzed cross-coupling reaction relies on a systematic and well-controlled experimental setup. The following diagram illustrates a typical workflow.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

The underlying mechanism for these transformations is a catalytic cycle involving the palladium center. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 + Base PdII_Biaryl L2Pd(II)(Ar)(R) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5] For the coupling of this compound with a boronic acid or ester, the choice of catalyst can influence the reaction rate and the tolerance to functional groups.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical Data Based on Similar Substrates)

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001288A classic and often reliable catalyst for Suzuki couplings of iodoarenes.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690Often provides good to excellent yields for a wide range of substrates.[1]
Pd/C (heterogeneous)Na₂CO₃Ethanol/H₂O801085Offers the advantage of easier catalyst removal and potential for recycling.[6]

Insights into Catalyst Selection:

For routine Suzuki couplings of iodo-pyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1] The use of a heterogeneous catalyst such as palladium on carbon (Pd/C) can be advantageous for process and green chemistry applications due to the ease of catalyst separation and reuse.[6] The primary amine on the pyridine substrate is generally well-tolerated in Suzuki reactions.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene (Hypothetical Data Based on Similar Substrates)

Catalyst System (Pd Precursor + Co-catalyst)BaseSolventTemp (°C)Time (h)Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂ + CuIEt₃NTHF65695The classic Sonogashira conditions, highly effective for iodoarenes.[7]
Pd(PPh₃)₄ + CuIPiperidineDMF80892An alternative amine base, sometimes beneficial for substrate solubility.
Copper-free: Pd(OAc)₂ + SPhosK₂CO₃Dioxane1001285Copper-free conditions can be advantageous for substrates sensitive to copper.

Insights into Catalyst Selection:

The standard Sonogashira conditions using a combination of a palladium-phosphine complex and a copper(I) salt are generally very efficient for the coupling of iodo-pyridines.[7] The reaction is typically fast and high-yielding. Copper-free Sonogashira protocols have been developed and can be beneficial when the substrate or product is sensitive to copper, although they may require more specialized ligands and harsher conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine using a Pd₂(dba)₃/RuPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (9.2 mg), RuPhos (9.4 mg), and sodium tert-butoxide (135 mg).

  • Reagent Addition: Add this compound (250 mg) and anhydrous toluene (5 mL) to the Schlenk tube.

  • Amine Addition: Add morpholine (105 µL) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-morpholino-4-methoxypyridin-2-amine.

Conclusion

The choice of palladium catalyst system for the coupling of this compound is highly dependent on the desired transformation. For C-N bond formation via Buchwald-Hartwig amination, bulky biarylphosphine ligands such as RuPhos provide excellent results. For C-C bond formation, traditional Suzuki catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, while heterogeneous catalysts offer practical advantages. For the introduction of an alkyne moiety, the classic Sonogashira conditions with a palladium/copper system are highly efficient. By understanding the nuances of each catalyst system and reaction type, researchers can effectively and efficiently synthesize a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the In Silico Reactivity Modeling of 5-Iodo-4-methoxypyridin-2-amine and its Halogenated Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of modern pharmacophores, and among them, 5-iodo-4-methoxypyridin-2-amine stands out as a versatile intermediate. Its utility is primarily derived from the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the art of molecule-making.

This guide provides an in-depth analysis of the reactivity of this compound, framed by a comparative study with its bromo- and chloro-analogs. We will delve into the in silico modeling of their reactivity, supported by established theoretical principles and experimental data from analogous systems. This guide is designed to empower you with the insights needed to make informed decisions in your synthetic endeavors.

The Decisive Role of the Halogen: A Reactivity Hierarchy

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, hinges on a catalytic cycle where the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The facility of this step is directly correlated to the carbon-halogen bond dissociation energy, which follows a well-established trend: C-I < C-Br < C-Cl.[1][2] This fundamental principle dictates the reactivity hierarchy of the corresponding 5-halo-4-methoxypyridin-2-amines:

Iodo > Bromo > Chloro

This predictable trend means that this compound will generally exhibit the highest reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts. Conversely, the chloro-analog will be the most robust, requiring more forcing conditions to undergo coupling, a feature that can be exploited for sequential, site-selective reactions on a polyhalogenated scaffold.

In Silico Modeling: Predicting Reactivity from First Principles

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in organic synthesis.[3] By modeling the transition states of the oxidative addition step, we can quantitatively predict the reactivity of our series of halopyridines.

Conceptual DFT Workflow for Reactivity Prediction

While a bespoke DFT study for these specific molecules is beyond the scope of this guide, the following workflow outlines the standard computational protocol to determine the activation energy (ΔG‡) for the oxidative addition of a palladium(0) catalyst to the C-X bond of our substituted pyridines.

Reagent_Selection cluster_conditions Reaction Conditions cluster_reagents Reagent Choice cluster_cost Cost Considerations start Synthetic Goal mild_conditions Mild Conditions Required (e.g., sensitive functional groups) start->mild_conditions forcing_conditions Forcing Conditions Tolerable start->forcing_conditions cost_sensitive Cost-Sensitive Synthesis start->cost_sensitive iodo Use this compound mild_conditions->iodo High Reactivity bromo Use 5-Bromo-4-methoxypyridin-2-amine forcing_conditions->bromo Balanced Reactivity chloro Consider 5-Chloro-4-methoxypyridin-2-amine forcing_conditions->chloro Robustness cost_sensitive->chloro Lower Cost

References

A Comparative Guide to the Biological Activity Screening of 5-Iodo-4-methoxypyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and other molecular interactions makes it a versatile building block for designing enzyme inhibitors and other biologically active molecules. The introduction of various substituents, such as halogens and methoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, leading to enhanced potency and selectivity.[2] This guide will focus on analogs of 5-Iodo-4-methoxypyridin-2-amine, a structure that combines the 2-aminopyridine core with a strategically placed iodine atom and a methoxy group, features known to influence biological activity.

Comparative Biological Activity of Analogs

While specific data for this compound is not yet publicly available, we can infer its potential activities by examining its structural analogs. The primary areas of investigation for substituted 2-aminopyridines have been in oncology and infectious diseases.

Anticancer Activity

Substituted pyridine and pyrimidine derivatives have demonstrated significant potential as anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, or the disruption of DNA replication and repair.

A series of novel 2-substituted pyranopyridine derivatives were synthesized and showed potent anticancer activity, with some compounds exhibiting greater efficacy than the reference drug doxorubicin.[4][5] Furthermore, certain 2-aminopyrazine derivatives have been identified as SHP2 inhibitors with promising antitumor activities.[6]

Table 1: Anticancer Activity of Selected 2-Aminopyridine Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aminopyranopyridine DerivativesHep-G2, MCF-7, Caco-2, HCT116Potent (some > Doxorubicin)[4][5]
2-Aminopyrazine Derivative (3e)H197511.84 ± 0.83[6]
2-Aminopyrazine Derivative (3e)MDA-MB-2315.66 ± 2.39[6]
Pyridine DerivativesLeukemia Cell LinesLog10 GI50 = -4.7[3]
Antimicrobial Activity

The 2-aminopyridine scaffold is also a promising starting point for the development of novel antimicrobial agents.[1] The introduction of different functional groups can lead to compounds with broad-spectrum activity against various bacterial and fungal pathogens.

For instance, a series of novel pyridine derivatives containing an imidazo[2,1-b][1][4][6]thiadiazole moiety exhibited good antibacterial activities, with some compounds showing potency comparable to the standard drug gatifloxacin.[7] Additionally, certain 5-iodopyrimidine analogs have demonstrated good antifungal and antibacterial activities.[8]

Table 2: Antimicrobial Activity of Selected Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine-imidazo[1][4][6]thiadiazole DerivativesVarious Bacteria4 - 64[7]
5-Iodopyrimidine Analog (3f)Aspergillus nigerGood Activity[8]
Dihydropyrimidine DerivativesE. coli, P. aeruginosa, S. aureus32 - 64[9]

Experimental Protocols for Biological Screening

To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_screening Biological Activity Screening Workflow start This compound Analogs Synthesis screen Primary Screening (e.g., Single-dose assay) start->screen Compound Library dose_response Dose-Response Studies (IC50/MIC Determination) screen->dose_response Active Hits mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) dose_response->mechanism Potent Compounds lead_opt Lead Optimization mechanism->lead_opt Validated Hits G cluster_pathway Potential Kinase Inhibition Pathway inhibitor This compound Analog kinase Protein Kinase (e.g., SHP2, DHFR) inhibitor->kinase block Inhibition substrate Substrate kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response block->p_substrate X

References

A Comparative Guide to the Synthesis of 5-Iodo-4-methoxypyridin-2-amine: A Traditional versus Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient and scalable synthesis of highly functionalized heterocyclic compounds is a cornerstone of drug discovery and development. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous therapeutic agents. 5-Iodo-4-methoxypyridin-2-amine is a valuable building block in this regard, offering multiple points of diversification for the generation of novel molecular entities. This guide provides an in-depth, objective comparison of a traditional synthetic pathway to this compound with a conceptual modern alternative, rooted in contemporary synthetic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present a quantitative comparison to inform synthetic strategy.

The Traditional Pathway: A Multi-step Approach from a Halogenated Precursor

The classical approach to synthesizing this compound typically relies on a multi-step sequence starting from a readily available, yet less functionalized, pyridine derivative. This pathway, while robust and well-understood, often involves harsh reaction conditions and can be limited in terms of overall efficiency.

A representative traditional synthesis commences with the conversion of 2-amino-4-chloropyridine to 2-amino-4-methoxypyridine, followed by electrophilic iodination.

Experimental Protocol: Traditional Pathway

Step 1: Synthesis of 2-amino-4-methoxypyridine

The synthesis of the key intermediate, 2-amino-4-methoxypyridine, can be achieved via a nucleophilic aromatic substitution reaction on 2-amino-4-chloropyridine. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro group by a methoxide anion.[1]

  • In a sealed reaction vessel, dissolve 2-amino-4-chloropyridine (1.0 eq) in a solution of sodium methoxide in methanol (e.g., 25% w/w, excess).

  • Heat the reaction mixture at elevated temperatures (typically >100 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methoxypyridine.

Step 2: Iodination of 2-amino-4-methoxypyridine

The final iodination step is typically accomplished through electrophilic aromatic substitution. The aminopyridine is activated towards electrophilic attack, and the iodo group is directed to the 5-position. A common method involves the use of molecular iodine in the presence of an oxidizing agent. A procedure adapted from the iodination of 2-aminopyridine is as follows[2][3]:

  • Dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent, such as water or a mixture of water and an organic co-solvent.

  • Add molecular iodine (I₂) (1.0-1.2 eq) to the solution in portions, maintaining the temperature.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the reaction mixture.

  • Maintain the reaction at an elevated temperature (e.g., 80-90°C) for a period of 1-4 hours, monitoring for completion.[2]

  • After the reaction is complete, cool the mixture and adjust the pH to neutral or slightly basic to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Rationale and Mechanistic Considerations

The choice of a nucleophilic aromatic substitution in the first step is dictated by the electronic properties of the pyridine ring, which is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. The subsequent electrophilic iodination is directed by the activating effect of the amino and methoxy groups. The use of an oxidizing agent like hydrogen peroxide is crucial to generate the electrophilic iodine species (I+) in situ from molecular iodine.

A Modern Approach: Direct C-H Functionalization

In contrast to the multi-step traditional route, a modern synthetic strategy would aim for a more atom-economical and step-efficient process. The direct C-H functionalization of 2-amino-4-methoxypyridine represents a significant advancement in this regard, obviating the need for pre-functionalized starting materials.

Conceptual Modern Pathway

A promising modern approach would involve the direct iodination of commercially available 2-amino-4-methoxypyridine using an electrophilic iodine source, potentially facilitated by a catalyst. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a silver salt have been shown to be effective for the iodination of electron-rich heterocycles.[4]

Conceptual Protocol: Direct C-H Iodination

  • Dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Add an electrophilic iodinating reagent such as N-iodosuccinimide (NIS) (1.0-1.2 eq) to the solution.

  • The reaction may be conducted at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the reaction mixture would be worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction and purification by column chromatography.

Rationale for the Modern Approach

This conceptual pathway leverages the principles of green chemistry by reducing the number of synthetic steps and avoiding the use of hazardous reagents and harsh conditions associated with the traditional route. The direct C-H functionalization approach is highly desirable as it minimizes waste and improves the overall efficiency of the synthesis. The regioselectivity of the iodination would be governed by the directing effects of the amino and methoxy groups, which strongly activate the C5 position towards electrophilic attack.

Performance Comparison: Traditional vs. Modern Pathways

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the conceptual modern synthetic pathways.

ParameterTraditional PathwayConceptual Modern Pathway
Starting Material 2-amino-4-chloropyridine2-amino-4-methoxypyridine
Number of Steps 21
Key Reagents Sodium methoxide, Iodine, Hydrogen PeroxideN-Iodosuccinimide (NIS) or I₂/Ag salt
Reaction Conditions High temperature, sealed vesselMilder conditions, potentially room temp.
Overall Yield Moderate (product of two steps)Potentially higher (single step)
Atom Economy LowerHigher
Safety & Handling Use of strong base, oxidizing agentMilder reagents
Environmental Impact Generation of salt byproductsReduced waste generation

Experimental Workflow Diagrams

To visually represent the discussed synthetic strategies, the following diagrams have been generated using the DOT language.

Traditional_Pathway A 2-amino-4-chloropyridine B 2-amino-4-methoxypyridine A->B NaOMe, MeOH, Heat C This compound B->C I₂, H₂O₂, Heat

Caption: Traditional two-step synthesis of this compound.

Modern_Pathway A 2-amino-4-methoxypyridine B This compound A->B NIS or I₂/Ag salt, Solvent, RT/Heat

Caption: Conceptual modern one-step synthesis via direct C-H iodination.

Conclusion and Future Outlook

This comparative guide highlights the evolution of synthetic strategies for obtaining valuable building blocks like this compound. The traditional pathway, while reliable, is being increasingly superseded by modern approaches that prioritize efficiency, safety, and sustainability. The conceptual direct C-H iodination pathway presented here exemplifies the direction of contemporary organic synthesis.

For researchers and drug development professionals, the choice of synthetic route will depend on various factors including scale, cost, and available resources. However, the principles of modern synthesis, such as atom and step economy, should always be a primary consideration. Further research into the direct C-H functionalization of 4-methoxypyridin-2-amine is warranted to develop a fully validated and optimized modern protocol. Such advancements will undoubtedly accelerate the discovery and development of new pyridine-based therapeutics.

References

A Senior Application Scientist's Guide to Methoxy Group Effects on C-I Bond Reactivity in Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the functionalization of heterocyclic scaffolds is a foundational task. Iodopyridines, in particular, serve as versatile precursors for constructing complex molecular architectures via cross-coupling and nucleophilic substitution reactions. The introduction of a simple methoxy group (-OCH₃) can profoundly alter the reactivity of the carbon-iodine (C-I) bond, yet its influence is often misunderstood. This guide provides an in-depth comparison of how the methoxy group's position—ortho, meta, or para relative to the iodine—modulates C-I bond reactivity, supported by mechanistic principles and actionable experimental protocols.

The Dual Electronic Nature of the Methoxy Group

The influence of the methoxy group is a classic example of the interplay between two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it inductively withdraws electron density through the sigma (σ) bond. This effect is distance-dependent and weakens with increasing separation from the substituent.[1]

  • Mesomeric/Resonance Effect (+M): The oxygen atom's lone pairs can delocalize into the pyridine ring's π-system. This is a powerful electron-donating effect that increases electron density, particularly at the ortho and para positions relative to the methoxy group.[2][3]

Crucially, the resonance effect typically outweighs the inductive effect when the methoxy group is ortho or para to the reaction center.[2] In the meta position, however, the resonance effect is minimal, and the electron-withdrawing inductive effect becomes the dominant factor.[4] This positional dependence is the key to understanding the reactivity differences in methoxy-substituted iodopyridines.

Caption: Positional Influence of the Methoxy Group.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of a Palladium(0) catalyst into the C-I bond.[5][6] This step is electrophilic in nature at the metal center and is favored by a more electron-deficient carbon atom at the site of substitution.

  • Ortho/Para Methoxy Substituents: The strong electron-donating resonance effect (+M) increases electron density at the carbon atom of the C-I bond. This makes the carbon less electrophilic and therefore decelerates the rate of oxidative addition . The C-I bond becomes less reactive compared to unsubstituted iodopyridine.

  • Meta Methoxy Substituents: The dominant electron-withdrawing inductive effect (-I) decreases electron density at the C-I carbon. This makes the carbon more electrophilic, thereby accelerating the rate of oxidative addition . The C-I bond becomes more reactive.

  • Steric Effects: An ortho-methoxy group can also introduce significant steric hindrance, which may impede the approach of the bulky palladium catalyst, further reducing the reaction rate.[7][8]

pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Rate-Determining Step aryl_iodide Ar-I aryl_iodide->oxidative_add pd2_complex L-Pd(II)(Ar)-I oxidative_add->pd2_complex transmetal Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetal pd2_complex2 L-Pd(II)(Ar)-R transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Illustrative Comparative Data: Suzuki-Miyaura Coupling

While direct, comprehensive comparative studies are scarce, the expected reactivity trend can be predicted. The following table illustrates the expected relative reaction rates for the Suzuki coupling of various methoxy-iodopyridines under identical conditions, based on the principles outlined above.

SubstrateMethoxy PositionDominant Effect on C-I BondExpected Relative Rate
4-IodopyridineN/ABaseline (Electron-deficient ring)+++
3-Methoxy-4-iodopyridinemeta to Iodine-I (Activating)++++
2-Methoxy-4-iodopyridineortho to Iodine+M (Deactivating) + Sterics+
5-Methoxy-3-iodopyridinepara to Iodine (relative to N)+M (Deactivating)++

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group (iodide).[9][10] The stability of this anionic intermediate is the key determinant of the reaction rate.

The pyridine ring itself is electron-deficient and inherently activated for nucleophilic attack, especially at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[11][12]

  • Ortho/Para Methoxy Substituents: The electron-donating (+M) effect of the methoxy group introduces more electron density into the ring, which destabilizes the negatively charged Meisenheimer complex . This significantly slows down the reaction rate.

  • Meta Methoxy Substituents: The electron-withdrawing (-I) effect helps to stabilize the anionic intermediate , thereby increasing the reaction rate relative to the ortho and para isomers.

The predicted order of reactivity for SNA_r_ is therefore opposite to that of palladium-catalyzed cross-coupling.

cluster_para Attack at C4 (para to N) cluster_meta Attack at C3 (meta to N) p_start 4-Iodopyridine + Nu⁻ p_ts1 Transition State 1 p_start->p_ts1 p_intermediate Meisenheimer Complex (Negative charge on N) p_ts1->p_intermediate p_ts2 Transition State 2 p_intermediate->p_ts2 p_note Methoxy group (ortho/para to I) destabilizes this intermediate. p_intermediate->p_note Stabilized by Pyridine N p_end 4-Nu-Pyridine + I⁻ p_ts2->p_end m_start 3-Iodopyridine + Nu⁻ m_ts1 Transition State 1 m_start->m_ts1 m_intermediate Meisenheimer Complex (Charge on C atoms only) m_ts1->m_intermediate m_ts2 Transition State 2 m_intermediate->m_ts2 m_note Methoxy group (meta to I) has a stabilizing -I effect. m_intermediate->m_note Less stable intermediate m_end 3-Nu-Pyridine + I⁻ m_ts2->m_end start Start setup Parallel Reaction Setup: - Iodopyridine Isomer (1.0 eq) - Phenylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Internal Standard (e.g., Dodecane) start->setup inert Seal, Evacuate & Backfill with Argon (3x) setup->inert reagents Add Degassed Solvent (Dioxane/H₂O) Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) inert->reagents heat Heat to 90°C with Stirring reagents->heat sample Withdraw Aliquots at t = 0, 15, 30, 60, 120 min heat->sample quench Quench with Water, Extract with Ethyl Acetate sample->quench analyze Analyze by GC-MS or LC-MS quench->analyze plot Plot [Product] vs. Time Determine Initial Rates analyze->plot end End plot->end

References

The 2-Aminopyridine Scaffold: A Comparative Guide for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug discovery due to their inherent ability to interact with a wide range of biological targets. Among these, the 2-aminopyridine core is a standout, recognized as an "unsung hero in drug discovery" for its remarkable versatility and presence in numerous clinically approved drugs.[1][2] This guide provides an in-depth comparative analysis of the 2-aminopyridine scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the physicochemical properties that underpin its success, compare it to common alternatives, and provide validated experimental protocols for its utilization.

Part 1: The Physicochemical and Structural Advantages of 2-Aminopyridine

The 2-aminopyridine moiety is a simple, low molecular weight, and highly functionalized structure.[2] Its utility is not accidental but is rooted in a unique combination of features that make it an ideal pharmacophore.

  • Hydrogen Bonding Capability : The scaffold possesses both a hydrogen bond donor (the exocyclic amino group) and a hydrogen bond acceptor (the endocyclic pyridine nitrogen). This dual nature allows it to form multiple, specific interactions within protein binding pockets, a key factor in achieving high potency and selectivity.

  • Aromaticity and π-Interactions : The aromatic pyridine ring can engage in favorable π-stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target protein, further anchoring the molecule in the binding site.

  • Tunable Electronics and pKa : The electronic properties of the scaffold can be readily modified through substitution on the pyridine ring. This allows for fine-tuning the basicity (pKa) of the amino group, which is crucial for optimizing binding interactions, solubility, and pharmacokinetic (ADME) properties.[3]

  • Synthetic Tractability : The 2-aminopyridine core is synthetically accessible and can be easily functionalized, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3] Its simple design often leads to cleaner reactions with fewer side products.[4][5]

Numerous FDA-approved drugs incorporate this scaffold, demonstrating its clinical relevance across various therapeutic areas.[6][7] Examples include the anti-inflammatory drug Piroxicam, the antibacterial Sulfapyridine, and the antihistamine Tripelennamine, highlighting its broad applicability.[8][9]

Part 2: Comparative Analysis with Alternative Heterocyclic Scaffolds

While 2-aminopyridine is a powerful tool, a drug designer's toolkit must be diverse. Understanding how it compares to other common "privileged" heterocyclic scaffolds is essential for making informed decisions during lead discovery and optimization.

ScaffoldKey FeaturesRepresentative Drug(s)AdvantagesLimitations
2-Aminopyridine H-bond donor & acceptor; aromatic; tunable pKa.Piroxicam, Crizotinib, Tenoxicam[8][10]Versatile binding, metabolic stability, high synthetic accessibility.[2]Can have basicity-related liabilities (e.g., hERG), potential for specific CYP450 interactions.
Aminopyrimidine H-bond donor & multiple acceptors; N-rich core.Imatinib, RosuvastatinOften imparts good aqueous solubility, strong H-bonding, common in kinase inhibitors.Can be overly planar, potential for off-target kinase activity.
Aminothiazole H-bond donor & acceptor; five-membered ring.Famotidine, RitonavirExcellent bioisostere for amides, often associated with good bioavailability.[11]Can be susceptible to metabolic oxidation on the sulfur atom, potential for reactive metabolites.
Indole Bulky aromatic system; H-bond donor.Sumatriptan, OndansetronCan mimic tryptophan, offers large surface for hydrophobic interactions.Prone to oxidative metabolism (e.g., by CYP enzymes), can be poorly soluble.

The choice of scaffold is context-dependent, relying on the specific topology and amino acid composition of the target's binding site and the desired ADMET profile.[3]

Part 3: Experimental Design & Synthetic Protocols

A common strategy in medicinal chemistry is "scaffold hopping," where a known active core is replaced with a novel one to improve properties or escape existing intellectual property. The following workflow illustrates how one might approach replacing a known kinase inhibitor's core with a 2-aminopyridine scaffold.

Figure 1: A representative workflow for a scaffold hopping campaign onto a 2-aminopyridine core.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds. It is exceptionally useful for functionalizing the 2-aminopyridine core, a common step in synthesizing kinase inhibitors and other complex molecules.[12]

Objective: To couple an aryl boronic acid to a 2-amino-5-bromopyridine core.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq.)

  • Aryl boronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Vessel Preparation: Add 2-amino-5-bromopyridine, the aryl boronic acid, and the base to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil using flash column chromatography on silica gel to yield the pure 2-amino-5-arylpyridine product.

This self-validating protocol includes monitoring steps (TLC/LC-MS) to ensure reaction completion and a standard purification process to guarantee the final compound's identity and purity.

Part 4: Mechanism of Action - 2-Aminopyridine in Kinase Inhibition

Many 2-aminopyridine derivatives are potent inhibitors of protein kinases, a critical class of enzymes in cell signaling.[13][14] Their efficacy often relies on a specific interaction with the "hinge" region of the kinase ATP-binding pocket. The 2-aminopyridine scaffold forms one or two key hydrogen bonds with the backbone of this hinge, mimicking the interaction of the adenine portion of ATP.

G cluster_pathway Oncogenic Kinase Signaling cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (e.g., ALK, RAF) Receptor->Kinase_A Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Proliferation Cell Proliferation & Survival Kinase_C->Proliferation Drug 2-Aminopyridine Inhibitor Drug->Kinase_A Binds ATP Pocket, Blocks Signaling

Figure 2: Inhibition of a generic kinase cascade by a 2-aminopyridine-based drug.

This targeted inhibition blocks the downstream signaling cascade that would otherwise lead to pathological outcomes like uncontrolled cell proliferation in cancer.[14] The ability to rationally design substitutions on the scaffold allows for the optimization of potency against the target kinase and selectivity against other kinases, thereby minimizing off-target effects.

Conclusion

The 2-aminopyridine scaffold is a proven and powerful asset in drug discovery. Its inherent structural and physicochemical properties provide a robust foundation for designing high-affinity ligands.[1][15] Its synthetic accessibility allows for extensive exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[2][3] By understanding its comparative advantages and applying rational, well-designed experimental workflows, researchers can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics.

References

A Senior Application Scientist's Guide to Site-Selectivity in Polysubstituted Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicine and agrochemicals, prized for its unique electronic properties and ability to engage in crucial biological interactions. However, the synthesis of complex, polysubstituted pyridines presents a formidable challenge: controlling the site of reaction, or regioselectivity. The inherent electronic biases of the pyridine ring, coupled with the directing effects of multiple substituents, create a complex reactivity landscape. Misdirecting a single functional group can lead to inactive isomers and wasted synthetic effort.

This guide provides an in-depth comparison of the primary strategies for functionalizing polysubstituted pyridines, moving beyond simple protocols to explain the underlying principles that govern site-selectivity. We will dissect the causality behind experimental choices in electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern metal-catalyzed reactions, offering field-proven insights to navigate this intricate area of synthetic chemistry.

Electrophilic Aromatic Substitution (EAS): Overcoming Inherent Deactivation

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1][2][3] This deactivation is exacerbated under the acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation), where the basic nitrogen lone pair is protonated or coordinates to a Lewis acid, placing a formal positive charge on the ring and further repelling incoming electrophiles.[3][4]

The Fundamental Preference for C-3

When EAS does occur, it overwhelmingly favors substitution at the C-3 (meta) position. This preference is dictated by the stability of the cationic intermediate (the σ-complex or Wheland intermediate). Attack at C-2 or C-4 results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom—a destabilizing arrangement. In contrast, attack at C-3 keeps the positive charge distributed across the carbon atoms of the ring, resulting in a more stable intermediate and a lower activation energy pathway.[2][5][6]

EAS_Selectivity cluster_c2 Attack at C-2 (Unfavorable) cluster_c3 Attack at C-3 (Favorable) c2_start Pyridine + E+ c2_int1 Intermediate 1 c2_start->c2_int1 E+ c2_int2 Intermediate 2 (Unstable) c2_int1->c2_int2 Resonance c2_int3 Intermediate 3 c2_int2->c2_int3 Resonance c3_start Pyridine + E+ c3_int1 Intermediate 1 c3_start->c3_int1 E+ c3_int2 Intermediate 2 c3_int1->c3_int2 Resonance c3_int3 Intermediate 3 c3_int2->c3_int3 Resonance

Caption: EAS intermediates. Attack at C-3 avoids placing a positive charge on nitrogen.

Comparative Strategy: The Power of N-Oxidation

A robust and widely adopted strategy to overcome the ring's deactivation and redirect substitution is the formation of a pyridine N-oxide. The N-oxide group is a powerful activating group that donates electron density back into the ring, promoting electrophilic attack at the C-2 and, particularly, the C-4 positions.[1][3] Following the desired EAS reaction, the N-oxide can be readily deoxygenated (e.g., with PCl₃ or zinc dust) to restore the pyridine. This two-step sequence provides access to substitution patterns that are impossible to achieve directly.

Data Comparison: EAS on Substituted Pyridines
SubstrateReactionConditionsMajor Product(s)Rationale
PyridineNitrationH₂SO₄, KNO₃, 300 °C3-Nitropyridine (~22%)Inherent C-3 selectivity under harsh conditions.
2-ChloropyridineNitrationH₂SO₄/HNO₃2-Chloro-5-nitropyridineThe chloro group is a deactivating ortho, para-director, but C-3 is deactivated. C-5 is the next most favorable position.
Pyridine N-OxideNitrationH₂SO₄/HNO₃, 100 °C4-Nitropyridine N-Oxide (>90%)The N-oxide strongly activates the C-4 position for EAS. Milder conditions are required.
2,6-DibromopyridineNitrationH₂SO₄/HNO₃2,6-Dibromo-3-nitropyridineThe bromo groups sterically and electronically deactivate C-2/C-6, forcing nitration at the only available C-3 position.[1]
Experimental Protocol: Synthesis of 3-Nitropyridine via N-Oxide

This protocol demonstrates the strategic use of N-oxidation to achieve a substitution pattern difficult to access directly.

  • N-Oxidation: To a solution of pyridine (1.0 eq) in acetic acid, add hydrogen peroxide (30% aq., 1.5 eq) dropwise. Heat the mixture to 70-80°C for 3 hours. Monitor by TLC. After completion, cool the reaction and carefully neutralize with Na₂CO₃. Extract the product with dichloromethane, dry over MgSO₄, and concentrate to yield pyridine N-oxide.

  • Nitration: Cool a mixture of fuming sulfuric acid and concentrated nitric acid to 0°C. Add the pyridine N-oxide (1.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, warm the mixture to 90°C and stir for 2 hours.

  • Work-up: Pour the reaction mixture carefully onto crushed ice and neutralize with aqueous NaOH. The 4-nitropyridine N-oxide will precipitate. Filter, wash with cold water, and dry.

  • Deoxygenation: Dissolve the 4-nitropyridine N-oxide (1.0 eq) in chloroform and add phosphorus trichloride (PCl₃, 1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 1 hour. Cool, pour into ice water, and basify with NaOH. Extract with chloroform, dry, and purify by chromatography to obtain 4-nitropyridine.

Nucleophilic Aromatic Substitution (SNA_r): Leveraging Electronic Deficiency

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, a reactivity profile opposite to that of EAS. This reaction, termed SNAr, is most efficient at the C-2 and C-4 positions.[7][8]

The Fundamental Preference for C-2/C-4

Successful SNAr requires a good leaving group (e.g., halide) at the site of attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom. This provides significant stabilization for the intermediate, lowering the activation energy for the reaction. Attack at C-3 does not allow for this delocalization, making the corresponding intermediate much higher in energy and the reaction kinetically disfavored.[9]

SNAr_Selectivity cluster_c2 Attack at C-2 (Favorable) cluster_c3 Attack at C-3 (Unfavorable) c2_start 2-Halopyridine + Nu- c2_int1 Intermediate 1 c2_start->c2_int1 Nu- c2_int2 Intermediate 2 (N-stabilized) c2_int1->c2_int2 Resonance c2_int3 Intermediate 3 c2_int2->c2_int3 Resonance c3_start 3-Halopyridine + Nu- c3_int1 Intermediate 1 c3_start->c3_int1 Nu- c3_int2 Intermediate 2 c3_int1->c3_int2 Resonance c3_int3 Intermediate 3 c3_int2->c3_int3 Resonance DoM_Workflow start Polysubstituted Pyridine q_dmg Does it have a Directing Metalation Group (DMG)? start->q_dmg dmg_pos Determine DMG Position q_dmg->dmg_pos Yes no_dmg Consider other methods (EAS, SNAr, C-H Activation) q_dmg->no_dmg No c2_dmg DMG at C-2 dmg_pos->c2_dmg C-2 c3_dmg DMG at C-3 dmg_pos->c3_dmg C-3 c4_dmg DMG at C-4 dmg_pos->c4_dmg C-4 res_c3 Metalate at C-3 c2_dmg->res_c3 res_c4 Metalate at C-4 c3_dmg->res_c4 c4_dmg->res_c3

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Iodo-4-methoxypyridin-2-amine. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. The following protocols are designed to be a self-validating system, ensuring the highest standards of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Analysis: A Proactive Approach to Safety

Structural Analogs and Their Known Hazards:

  • 2-Amino-4-methoxypyridine: This compound is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2]

  • 5-Iodo-2-methoxypyridine: This analog is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is harmful if inhaled.[3]

  • Aromatic Amines: As a class, aromatic amines can be readily absorbed through the skin, and some have been shown to have long-term health effects.

  • Organic Iodine Compounds: These compounds can be irritating and may pose a risk of sensitization.[4][5] In the event of a fire, they can decompose to produce hazardous substances like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Based on this analysis, it is prudent to handle this compound as a compound that is potentially harmful if ingested or inhaled, and is an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following recommendations are based on a comprehensive risk assessment for handling this and similar chemical compounds.

Hand Protection

Given that many aromatic amines can be absorbed through the skin, robust hand protection is non-negotiable.

  • Glove Selection: Disposable nitrile gloves provide a good initial barrier for short-term protection against a range of chemicals.[6] For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.[7]

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Change gloves immediately if they become contaminated.

Eye and Face Protection

Protecting your eyes and face from splashes and airborne particles is paramount.

  • Primary Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6]

  • Secondary Face Protection: When there is a significant risk of splashing or if the procedure involves heating or pressure, a face shield should be worn in addition to safety goggles.[6]

Protective Clothing

Appropriate laboratory attire provides a crucial barrier against accidental skin contact.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[6]

  • Full Coverage: Long pants and closed-toe shoes that cover the entire foot are essential.[6] Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in a fire.[6]

Respiratory Protection

Given the potential for respiratory irritation, engineering controls are the primary method for mitigating inhalation risks.[3]

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.[8]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is required.[6] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use non-sparking tools to prevent ignition sources.[9][10]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[11]

Spill and Exposure Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[8] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[8]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Labeling: The label should include the words "HAZARDOUS WASTE," the chemical name, and any known hazards.[12]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

Visualization of Safety Protocols

To further clarify these critical safety procedures, the following diagrams illustrate the key decision-making processes and workflows.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling this compound AssessHazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed/Inhaled Start->AssessHazards Hand Hand Protection: - Nitrile Gloves (double-glove if needed) AssessHazards->Hand Eye Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessHazards->Eye Body Body Protection: - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes AssessHazards->Body Respiratory Respiratory Protection: - Work in Fume Hood - Respirator (if needed) AssessHazards->Respiratory Inspect Inspect PPE for damage Hand->Inspect Eye->Inspect Body->Inspect Respiratory->Inspect Don Don PPE Correctly Inspect->Don End Safe to Proceed Don->End Proceed with work

Caption: PPE Selection Workflow.

Emergency_Response_Workflow Emergency Response for Spills and Exposures cluster_event Incident cluster_actions Immediate Actions cluster_procedures Specific Procedures Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess SkinContact Skin Contact: - Wash with soap and water (15 min) Spill->SkinContact Skin Contact EyeContact Eye Contact: - Flush with water (15 min) - Seek medical attention Spill->EyeContact Eye Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Spill->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth - Seek immediate medical attention Spill->Ingestion Ingestion Evacuate Evacuate Area (if large spill) Assess->Evacuate Large Spill SmallSpill Small Spill: - Absorb with inert material - Package for waste disposal Assess->SmallSpill Small Spill Alert Alert Colleagues and Supervisor Evacuate->Alert LargeSpill Large Spill: - Contact EHS Alert->LargeSpill End Incident Managed SmallSpill->End Decontaminate Area LargeSpill->End SkinContact->End EyeContact->End Inhalation->End Ingestion->End

Caption: Emergency Response Workflow.

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed all laboratory chemicals, is predicated on a foundational culture of safety. This guide provides a framework for the safe utilization of this compound, but it is the diligence and commitment of each researcher that ultimately ensures a safe and productive research environment. Always consult your institution's specific safety protocols and adhere to all local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.